2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDGRVAFKSCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378448 | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529512-78-5 | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties of the involved reagents, a step-by-step experimental protocol, and the underlying reaction mechanisms.
Core Compound Data
A summary of the key physical and chemical properties of the starting material and the final product is presented below.
| Property | 2-Bromo-5-(trifluoromethyl)aniline (Starting Material) | This compound (Final Product) |
| Molecular Formula | C₇H₅BrF₃N | C₇H₇BrClF₃N₂ |
| Molecular Weight | 240.02 g/mol | 291.50 g/mol |
| Appearance | Liquid | Brown powder |
| CAS Number | 454-79-5 | 529512-78-5 |
| Melting Point | Not applicable | 208-209 °C[1] |
| Density | 1.675 g/mL at 25 °C | Not available |
| Purity | Typically ≥97% | Typically ≥95%[2] |
Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process commencing with the diazotization of 2-Bromo-5-(trifluoromethyl)aniline. The resulting diazonium salt is then subsequently reduced to the desired phenylhydrazine hydrochloride.
Experimental Protocol
The following is a detailed experimental protocol adapted from a general procedure for the synthesis of phenylhydrazine hydrochlorides.[3]
Materials and Equipment
-
2-Bromo-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline
-
In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid.
-
Cool the solution to 0 °C using an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in deionized water dropwise, ensuring the temperature is maintained at 0-5 °C.
-
Continue stirring the reaction mixture at this temperature for 1 hour to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (2.0 eq) in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution dropwise to the cold diazonium salt solution from Step 1, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
A precipitate of this compound will form.
Work-up and Purification
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid sequentially with brine and diethyl ether.
-
Dry the purified product in a vacuum oven at 40 °C overnight.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diazonium salts can be explosive when isolated and dry; therefore, they should be kept in solution and used immediately.
-
Hydrazine derivatives are potentially toxic and should be handled with care.[1]
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.
References
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride characterization data
An In-Depth Technical Guide on the Characterization of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
This technical guide provides a comprehensive overview of the characterization data for this compound, tailored for researchers, scientists, and professionals in drug development. The document compiles available physicochemical data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of this chemical compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative and identifying characteristics of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Brown powder | [1] |
| Melting Point | 208-209 °C | [1] |
| Molecular Formula | C₇H₇BrClF₃N₂ | [1] |
| Molecular Weight | 291.49 g/mol | [1] |
| Purity | tech / 98% | [2][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 529512-78-5 | [1][2] |
| IUPAC Name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl | [1] |
| InChI | InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | [1] |
| MDL Number | MFCD03094412 | [2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
The synthesis of this compound typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with a hydrazine source, followed by salt formation with hydrochloric acid.[1]
Materials:
-
2-bromo-5-(trifluoromethyl)aniline
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid (HCl)
-
An appropriate solvent (e.g., Ethanol)
-
Deionized water
Procedure:
-
Dissolve 2-bromo-5-(trifluoromethyl)aniline in the chosen solvent within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
While stirring, add hydrazine hydrate to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the hydrochloride salt. The solution should be cooled further in an ice bath to maximize precipitation.[4]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent or water to remove any soluble impurities.
-
Dry the final product, this compound, under a vacuum.
General Characterization Protocols
Melting Point Determination:
-
A small, dry sample of the crystalline powder is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased gradually, and the range from which the substance begins to melt until it becomes completely liquid is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a nujol mull.
-
The IR spectrum is recorded, and the absorption bands are analyzed to identify characteristic functional groups present in the molecule.
Mass Spectrometry (MS):
-
The sample is introduced into a mass spectrometer.
-
The molecular weight is determined by identifying the molecular ion peak (M⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be observable.
-
Analysis of the fragmentation pattern can provide further structural information.
Visualizations: Workflows and Reactions
The following diagrams, created using the DOT language, illustrate key processes related to the compound.
Caption: Synthesis workflow for this compound.
Caption: Key reactivity pathways for this compound.[1]
Biological and Chemical Applications
This compound serves as a valuable intermediate in several fields:
-
Medicinal Chemistry: It is a precursor for synthesizing pharmaceutical compounds that have been investigated for potential anticancer and antimicrobial activities.[1] The trifluoromethyl group often enhances lipophilicity, which can improve a molecule's bioavailability.[1]
-
Organic Synthesis: The hydrazine functional group allows for condensation reactions, such as forming hydrazones with carbonyl compounds.[1] These hydrazones are versatile intermediates for creating more complex organic molecules. The bromine atom can also be replaced through various nucleophilic substitution reactions.[1]
-
Material Science: The presence of the trifluoromethyl group makes it a candidate for investigation in the development of new materials with specific properties.[1]
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P264 (Wash thoroughly after handling), P405 (Store locked up).
-
Storage: Store in a cool, well-ventilated area in a tightly closed container. The compound may be light-sensitive.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide includes predicted chemical shifts, multiplicities, and coupling constants, a standard experimental protocol for acquiring such a spectrum, and a structural diagram with proton assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the aromatic ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which will deshield nearby protons, shifting them downfield to a higher ppm value. The bromine (-Br) atom has a more complex effect, with inductive electron withdrawal and resonance electron donation, generally leading to a net deshielding effect. The hydrazinium group (-NHNH₃⁺) is also electron-withdrawing.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.8 - 8.0 | Doublet (d) | J ≈ 2.0 Hz (⁴J) | 1H |
| H-4 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5 Hz (³J), J ≈ 2.0 Hz (⁴J) | 1H |
| H-6 | ~ 7.6 - 7.8 | Doublet (d) | J ≈ 8.5 Hz (³J) | 1H |
| -NH- | ~ 8.5 - 10.5 | Broad Singlet | N/A | 1H |
| -NH₃⁺ | ~ 10.0 - 12.0 | Broad Singlet | N/A | 3H |
Note: The chemical shifts for the -NH- and -NH₃⁺ protons are highly dependent on the solvent, concentration, and temperature, and are expected to be broad due to quadrupole broadening and chemical exchange.
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the labile amine and ammonium protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).
3. Data Acquisition Parameters:
-
Experiment: A standard one-pulse ¹H experiment.
-
Solvent: Set the correct solvent for referencing (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be sufficient to cover all proton signals.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Pulse Width: Calibrate a 90° pulse width for the specific probe.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Proton Assignments
The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.
Caption: Chemical structure of this compound with proton assignments.
Mass spectrometry analysis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of this compound (C₇H₇BrClF₃N₂), a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental mass spectrometry data for this exact molecule in public literature, this document outlines a predictive analysis based on the known fragmentation patterns of analogous chemical structures, including halogenated phenylhydrazines and trifluoromethylated aromatic compounds.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of 2-Bromo-5-(trifluoromethyl)phenylhydrazine is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of specific bonds. The presence of bromine will be readily identifiable by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). The trifluoromethyl group is a stable moiety but can also participate in fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Cleavage of the N-N bond is a common fragmentation pathway for hydrazine derivatives, leading to the formation of a stable anilinic fragment.
-
Loss of Small Molecules: Neutral losses of molecules such as NH₂, N₂H₃, or HCl (from the hydrochloride salt) are anticipated.
-
Aromatic Ring Fragmentation: The substituted benzene ring can undergo fragmentation, although this is typically less favorable than the cleavage of weaker bonds in the hydrazine moiety.
The following table summarizes the predicted major fragment ions, their theoretical mass-to-charge ratios (m/z), and the proposed fragmentation origin.
| Predicted Fragment Ion | Theoretical m/z | Proposed Fragmentation Origin |
| [C₇H₆BrF₃N₂]⁺• | 269/271 | Molecular ion (free base) |
| [C₇H₅BrF₃N]⁺• | 254/256 | Loss of NH |
| [C₇H₆BrF₃]⁺• | 255/257 | Loss of N₂H₂ |
| [C₆H₃BrF₃]⁺ | 225/227 | Loss of CH₂N₂ |
| [C₆H₄F₃]⁺ | 145 | Loss of Br and HCN |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Experimental Protocols for Mass Spectrometry Analysis
To obtain a reliable mass spectrum of this compound, a well-defined experimental protocol is essential. The following outlines a recommended methodology for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL, suitable for MS analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is recommended.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
C. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: Scan from m/z 50 to 400.
-
Visualizations of Experimental Workflow and Fragmentation
The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathway for 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
Caption: Experimental Workflow for MS Analysis.
Caption: Predicted Fragmentation Pathway.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive fragmentation pattern and detailed experimental protocols serve as a valuable resource for researchers initiating the analysis of this compound. It is important to note that the actual fragmentation may vary depending on the specific instrumentation and conditions used. Therefore, empirical data should always be acquired to confirm these predictions. The provided workflows and diagrams offer a clear visual representation to aid in the design and interpretation of mass spectrometry experiments for this and structurally related molecules.
References
Chemical properties of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
A Technical Overview of 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical summary of the known chemical properties, synthesis, and potential applications of this compound. The information is compiled from publicly available chemical and safety data.
Core Chemical Properties
This compound is a hydrazine derivative used as an intermediate and building block in organic and medicinal chemistry.[1] Its structure incorporates a bromine atom and a trifluoromethyl group, which impart specific reactivity and properties.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride | [1] |
| Molecular Formula | C₇H₇BrClF₃N₂ (or C₇H₆BrF₃N₂·ClH) | [1][2] |
| Molecular Weight | ~291.50 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Melting Point | 208 - 209 °C | [1] |
| Purity | Technical grade, 98% | [2] |
| CAS Number | 529512-78-5 | [2][3] |
| MDL Number | MFCD03094412 | [2] |
Chemical Reactivity and Synthesis
The reactivity of this compound is characterized by two main features: the hydrazine functional group and the substituted aromatic ring.[1]
-
Hydrazine Group : The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are versatile intermediates in further synthetic steps.[1]
-
Aromatic Ring : The bromine atom on the phenyl ring can be displaced through nucleophilic substitution reactions.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, influencing its reactivity in reactions like electrophilic aromatic substitution.[1]
General Reactivity Diagram
References
Solubility Profile of 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination, alongside qualitative solubility information for structurally related compounds to guide solvent selection.
Introduction
This compound is a substituted phenylhydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in drug discovery, process development, and formulation studies. Solubility dictates the choice of reaction media, purification methods, and is a critical determinant of a compound's bioavailability. This guide presents a standardized methodology for researchers to determine the solubility of this compound in a reliable and reproducible manner.
Solubility Data
Currently, specific quantitative solubility data for this compound in common organic solvents is not available in published literature. However, qualitative solubility information for structurally analogous compounds can provide valuable insights for solvent screening.
Table 1: Qualitative Solubility of Structurally Related Phenylhydrazine Derivatives
| Compound Name | Solvent | Solubility |
| Phenylhydrazine hydrochloride | Water, Ethanol | Soluble |
| Phenylhydrazine | Ethanol, Ether, Benzene | Miscible |
| Water | Sparingly Soluble[1][2] | |
| 3-(Trifluoromethyl)phenylhydrazine hydrochloride | DMSO, Methanol | Soluble[3] |
Note: This data is for related compounds and should be used as a preliminary guide for solvent selection for determining the solubility of this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6][7] The following protocol provides a detailed procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or incubator on an orbital shaker.
-
Agitate the samples for a predetermined period (typically 18-24 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded (e.g., 25 °C).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent used for dissolution to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of the compound in the specific organic solvent. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. 3-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-33-3 [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, a key building block in medicinal chemistry and drug development. The primary focus is on the common starting materials and the detailed experimental protocols for their conversion. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using process flow diagrams.
Overview of Synthetic Strategies
The synthesis of this compound predominantly commences from the key intermediate, 2-Bromo-5-(trifluoromethyl)aniline . The conversion of this aniline to the target hydrazine hydrochloride is typically achieved through a two-step process involving diazotization followed by reduction.
This guide will detail two primary routes for the synthesis of the crucial starting material, 2-Bromo-5-(trifluoromethyl)aniline, and the subsequent conversion to the final product.
Synthetic Pathways to this compound
Caption: Overall synthetic pathways.
Synthesis of the Key Starting Material: 2-Bromo-5-(trifluoromethyl)aniline
There are two primary, well-established routes to synthesize 2-Bromo-5-(trifluoromethyl)aniline, each with its own set of advantages and considerations.
Route 1: From 2-Bromobenzotrifluoride
This two-step route involves the nitration of commercially available 2-bromobenzotrifluoride, followed by the reduction of the resulting nitro-intermediate.
Experimental Workflow for Route 1
Caption: Workflow from 2-Bromobenzotrifluoride.
Table 1: Quantitative Data for the Synthesis of 2-Bromo-5-(trifluoromethyl)aniline from 2-Bromobenzotrifluoride
| Step | Reactants & Reagents | Molar Ratio | Key Conditions | Reaction Time | Yield | Purity |
| Nitration | 2-Bromobenzotrifluoride, Fuming Nitric Acid, Concentrated Sulfuric Acid | 1 : 0.7 (HNO₃) : 1.6 (H₂SO₄) | 50-60°C | Until completion (monitored by GC) | 92% | 95% (GC) |
| Reduction | 2-Bromo-5-nitrobenzotrifluoride, Raney Nickel, Methanol, Hydrogen Gas | - | 80-90°C, 0.8-1.0 MPa | Until H₂ absorption ceases | High (not specified) | High (not specified) |
Experimental Protocols:
-
Step 1: Nitration of 2-Bromobenzotrifluoride [1]
-
To a reaction flask, add 260 g of concentrated sulfuric acid (98%) at room temperature.
-
Slowly add 120 g of fuming nitric acid to prepare the nitrating mixture.
-
Maintain the temperature of the reaction system at 50-60°C and slowly add 390 g of o-bromobenzotrifluoride.
-
After the addition is complete, maintain the temperature and continue stirring until gas chromatography (GC) analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to separate into layers.
-
Separate the upper organic phase and wash it with an alkaline solution until neutral to obtain 450.4 g of 2-bromo-5-nitro-trifluoromethylbenzene.
-
-
Step 2: Reduction of 2-Bromo-5-nitrobenzotrifluoride [2]
-
In a high-pressure hydrogenation reactor, sequentially add methanol, 2-bromo-5-nitrotrifluoromethylbenzene, and a Raney Nickel catalyst.
-
Replace the atmosphere with hydrogen gas.
-
Carry out the reaction at a temperature of 80-90°C and a pressure of 0.8-1.0 MPa until hydrogen absorption ceases.
-
After cooling the reaction mixture, filter off the catalyst.
-
Remove methanol and water, and then perform simple distillation to obtain 2-Bromo-5-(trifluoromethyl)aniline.
-
Route 2: From 3-Aminobenzotrifluoride
This route involves the direct bromination of 3-aminobenzotrifluoride. While potentially a more direct one-step process, controlling the regioselectivity of the bromination is crucial.
Experimental Workflow for Route 2
Caption: Workflow from 3-Aminobenzotrifluoride.
Table 2: Quantitative Data for the Synthesis of 2-Bromo-5-(trifluoromethyl)aniline from 3-Aminobenzotrifluoride
| Step | Reactants & Reagents | Molar Ratio | Key Conditions | Reaction Time | Yield | Purity |
| Bromination | 3-Aminobenzotrifluoride, N-Bromosuccinimide (NBS), Acetonitrile | - | - | - | Moderate to High (not specified) | High (not specified) |
Experimental Protocol:
-
Bromination of 3-Aminobenzotrifluoride A detailed, specific protocol for the bromination of 3-aminobenzotrifluoride with high yield and purity is not readily available in the searched literature. However, a general approach would involve the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction conditions would need to be carefully optimized to favor the formation of the desired 2-bromo isomer.
Synthesis of this compound
The final step in the synthesis is the conversion of 2-Bromo-5-(trifluoromethyl)aniline to the target hydrazine hydrochloride salt. The most common method is through the formation of a diazonium salt, followed by reduction.
Experimental Workflow for the Final Conversion
Caption: Final conversion to the hydrochloride salt.
Table 3: Quantitative Data for the Synthesis of this compound
| Step | Reactants & Reagents | Molar Ratio | Key Conditions | Reaction Time | Yield | Purity |
| Diazotization & Reduction | 2-Bromo-5-(trifluoromethyl)aniline, Concentrated HCl, Sodium Nitrite, Sodium Sulfite | 1 (aniline) : 2-5 (sulfite) | Diazotization: -5 to 15°C; Reduction: 0-25°C, then reflux | Diazotization: 0.5-2 h; Reduction: 1-3 h at RT, then 1-4 h reflux | >75% | 97-99% |
Experimental Protocol:
-
Diazotization and Reduction of 2-Bromo-5-(trifluoromethyl)aniline [3] This protocol is adapted from the synthesis of a similar compound, p-trifluoromethyl phenylhydrazine hydrochloride, and may require optimization.
-
Diazotization:
-
In a four-necked flask equipped with a stirrer, add concentrated hydrochloric acid and water.
-
Dropwise add 2-Bromo-5-(trifluoromethyl)aniline while maintaining the temperature between -5 to 15°C. A white solid may form.
-
Cool the mixture to -5°C and dropwise add a solution of sodium nitrite in water, keeping the temperature between -5 to 15°C.
-
Continue to stir for 0.5 to 2.0 hours at -5 to 15°C.
-
Adjust the pH of the diazonium salt solution to 5-7 using a 10-12 wt% sodium carbonate solution.
-
-
Reduction:
-
In a separate flask, prepare a 15-25% aqueous solution of sodium sulfite.
-
Cool the sodium sulfite solution to 0-20°C and begin stirring.
-
Dropwise add the previously prepared diazonium salt solution, maintaining the temperature at 0-25°C.
-
Stir the mixture for 1-3 hours at room temperature.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.
-
Cool the reaction mixture to 0-20°C.
-
Filter the precipitate and dry to obtain this compound.
-
-
Conclusion
The synthesis of this compound is a well-defined process hinging on the efficient preparation of the key intermediate, 2-Bromo-5-(trifluoromethyl)aniline. The choice between the two primary routes to this aniline will depend on the availability of starting materials, scalability, and desired purity. The subsequent diazotization and reduction to the final hydrazine product is a robust and high-yielding transformation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize this valuable chemical entity.
References
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, a key intermediate in organic synthesis and a building block for novel therapeutic agents. This document details its chemical properties, synthetic applications, and potential in medicinal chemistry, supported by experimental protocols and data from analogous compounds.
Compound Identification and Properties
The IUPAC name for this compound is 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride . It is a substituted phenylhydrazine, a class of compounds widely used in the synthesis of heterocyclic structures. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique reactivity and physicochemical properties, making it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
| CAS Number | 529512-78-5 |
| Molecular Formula | C₇H₇BrClF₃N₂ |
| Molecular Weight | 291.49 g/mol |
| Appearance | Brown powder |
| Melting Point | 208-209 °C |
| InChI Key | QAEDGRVAFKSCMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl |
Applications in Organic Synthesis: The Fischer Indole Synthesis
One of the most significant applications of this compound is as a precursor in the Fischer indole synthesis . This reaction is a robust and versatile method for constructing the indole scaffold, a privileged core structure in numerous pharmaceuticals and biologically active natural products.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of the phenylhydrazine with a ketone or aldehyde.[2]
The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom on the phenyl ring influence the reactivity of the hydrazine and the subsequent steps of the Fischer indole synthesis. The bromine atom also provides a synthetic handle for further functionalization of the resulting indole ring through cross-coupling reactions.[1]
Representative Experimental Protocol: Fischer Indole Synthesis
The following is a representative protocol for the Fischer indole synthesis adapted from a procedure using a structurally similar substituted phenylhydrazine hydrochloride.[1] This protocol can be used as a starting point for the synthesis of indoles using this compound.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (e.g., Acetone) (1.1 - 1.5 eq)
-
Anhydrous zinc chloride (ZnCl₂) or another suitable acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)[2]
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add the selected ketone or aldehyde (1.1 - 1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add the acid catalyst (e.g., anhydrous zinc chloride, 1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the substrates and catalyst used.[1]
-
Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: a. Purify the crude product by silica gel column chromatography. b. Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure indole product. c. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualized Workflows and Mechanisms
Applications in Medicinal Chemistry
The unique combination of a bromine atom and a trifluoromethyl group makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3]
-
Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but is significantly more lipophilic and metabolically stable. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and enhance binding affinities to biological targets. The inclusion of a -CF₃ group in drug candidates often leads to improved pharmacokinetic and pharmacodynamic properties.[4]
-
Bromo Group: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding. As mentioned, it also serves as a versatile handle for synthetic modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Potential Anticancer Activity
Table 2: Representative Anticancer Activity of Trifluoromethyl-Substituted Heterocycles
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [4] |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [6] |
| Pyrazole Derivative 43 | MCF-7 (Breast) | 0.25 | [7] |
Note: The compounds listed are structurally related but not direct derivatives of this compound. The data is presented to illustrate the potential of the trifluoromethylphenyl pharmacophore.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Antimicrobial Activity
Hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties.[3][9] The presence of halogens, such as bromine, on the aromatic ring of hydrazone derivatives has been shown to enhance their antibacterial and antifungal activities.[5]
Table 3: Representative Antimicrobial Activity of Bromo-Substituted Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-acylhydrazone derivatives | Bacillus subtilis | 62.50 | [10] |
| N-acylhydrazone derivatives | Pseudomonas aeruginosa | 62.50 | [10] |
| Thiazole-pyrrole hydrazones | Candida glabrata | 50 | [9] |
Note: The data presented is for structurally related bromo-substituted hydrazones and is intended to be illustrative of the potential of this class of compounds.
Representative Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Postulated Mechanism of Action in Cancer
While the specific mechanism of action for derivatives of this compound is not established, many pyrazole derivatives, which can be synthesized from it, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the Fischer indole synthesis provides access to a wide range of heterocyclic compounds. Furthermore, the presence of the bromo and trifluoromethyl substituents makes it an attractive scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.hi.is [iris.hi.is]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 529512-78-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 529512-78-5), a key intermediate in synthetic organic and medicinal chemistry. This document details its chemical and physical properties, provides an established synthesis protocol, and explores its primary applications, with a focus on the synthesis of biologically active heterocyclic compounds. The guide also touches upon the potential pharmacological relevance of molecules derived from this versatile precursor.
Chemical and Physical Properties
This compound is a substituted aromatic hydrazine derivative. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and the properties of its downstream products.[1] The trifluoromethyl group, a strong electron-withdrawing group, enhances the lipophilicity of derivative compounds, which can improve bioavailability and cellular uptake.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 529512-78-5 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrClF₃N₂ | [1][4] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Appearance | Brown powder | [1][2] |
| Melting Point | 208-209 °C | [1] |
| Purity | Typically ≥95-98% | [5] |
| MDL Number | MFCD03094412 | [2][3] |
| HS Code | 2928009090 | [2] |
Synthesis
The primary route for the synthesis of this compound involves the diazotization of 2-bromo-5-(trifluoromethyl)aniline followed by reduction.
Experimental Protocol: Synthesis from 2-Bromo-5-(trifluoromethyl)aniline
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
2-bromo-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Hydrazine Hydrate
-
Appropriate organic solvent (e.g., ethanol)
-
Ice
Procedure:
-
Diazotization: Dissolve 2-bromo-5-(trifluoromethyl)aniline in a suitable solvent and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature. Stir for a specified period to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl). Slowly add the previously prepared diazonium salt solution to the reducing agent solution, again maintaining a low temperature.
-
Hydrolysis and Precipitation: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. The phenylhydrazine derivative will precipitate as its hydrochloride salt.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound.[1]
Diagram 1: Synthetic Workflow for this compound
References
- 1. [PDF] ANTICANCER PROPERTIES OF FLUORINATED HYDRAZINE DERIVATIVES ON FOUR TYPES OF PANCREATIC CANCER | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. 529512-78-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound [cymitquimica.com]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Trifluoromethyl Substitution on the Reactivity of Phenylhydrazines: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, metabolic stability, and therapeutic relevance of trifluoromethylated phenylhydrazines.
Introduction
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry, profoundly influencing a compound's physicochemical and biological properties.[1] When appended to the phenylhydrazine scaffold, a key building block in the synthesis of numerous pharmaceuticals, the CF₃ group imparts a unique reactivity profile that is of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in phenylhydrazines, detailing its effects on synthesis, electronic properties, metabolic stability, and its application in drug design, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Electronic and Physicochemical Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that significantly alters the reactivity of the phenylhydrazine moiety. This influence can be quantified through various physicochemical parameters.
Table 1: Physicochemical Properties of Phenylhydrazine and its Trifluoromethylated Analogs
| Compound | Position of CF₃ | pKa (Conjugate Acid) | Hammett Constant (σ) | 19F NMR Chemical Shift (δ, ppm) |
| Phenylhydrazine | - | ~5.2 (literature) | 0 | N/A |
| p-Trifluoromethylphenylhydrazine | para | Lower than phenylhydrazine (inferred) | σp = 0.54 | -62.8 |
| m-Trifluoromethylphenylhydrazine | meta | Lower than phenylhydrazine (inferred) | σm = 0.43 | -62.6 |
| o-Trifluoromethylphenylhydrazine | ortho | Lower than phenylhydrazine (inferred) | - | Not readily available |
The strong electron-withdrawing nature of the trifluoromethyl group, as indicated by its positive Hammett constants, reduces the electron density on the phenyl ring and, consequently, on the hydrazine nitrogen atoms. This leads to a decrease in the basicity (a lower pKa of the conjugate acid) and nucleophilicity of the hydrazine compared to the unsubstituted phenylhydrazine. This modulation of reactivity is a critical consideration in synthetic strategies and has implications for drug-target interactions.
Synthesis of Trifluoromethylated Phenylhydrazines
The synthesis of trifluoromethylated phenylhydrazines typically follows a classical pathway involving the diazotization of the corresponding trifluoromethylaniline followed by reduction.
Experimental Protocol: Synthesis of p-Trifluoromethylphenylhydrazine Hydrochloride
This protocol is adapted from established synthetic methods.[2][3]
Materials:
-
p-Trifluoromethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Four-mouth round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnels.
Procedure:
-
Diazotization:
-
In a four-mouth flask, add concentrated HCl and water and begin stirring.
-
Slowly add p-trifluoromethylaniline to the flask. A white solid will form.
-
Cool the reaction mixture to -5 to 5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature between -5 and 15 °C.
-
After the addition is complete, continue stirring for 30 minutes to 2 hours at the same temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.
-
Slowly add the diazonium salt solution from the first step to the sodium sulfite solution, keeping the temperature between 0 and 25 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-3 hours.
-
-
Hydrolysis and Isolation:
-
Add concentrated HCl to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the mixture to 0-20 °C. A solid precipitate of p-trifluoromethylphenylhydrazine hydrochloride will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: >75% Purity: 97-99% (as determined by HPLC)[2]
Logical Workflow for the Synthesis of Trifluoromethylated Phenylhydrazines:
Caption: General workflow for the synthesis of trifluoromethylated phenylhydrazines.
Reactivity in Key Chemical Transformations
The altered electronic properties of trifluoromethylated phenylhydrazines influence their behavior in common synthetic reactions, most notably the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole nucleus, a prevalent scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[4][5]
Logical Diagram of the Fischer Indole Synthesis Mechanism:
Caption: Key steps in the Fischer indole synthesis.
Metabolic Stability
A significant advantage of incorporating a trifluoromethyl group in drug candidates is the enhancement of metabolic stability.[8][9] The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.
Table 2: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs
| Feature | Methyl-substituted Compound | Trifluoromethyl-substituted Compound | Rationale |
| Metabolic Pathway | Oxidation to hydroxymethyl and carboxylic acid metabolites | Oxidation at the CF₃ group is blocked | High C-F bond energy prevents CYP-mediated oxidation.[8] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[8] |
| In vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[8] |
| Intrinsic Clearance (Clint) | Higher | Lower | A lower Clint value indicates a reduced capacity of the liver to metabolize the drug.[8] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of trifluoromethylated phenylhydrazines.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (trifluoromethylated phenylhydrazine derivative)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Quenching:
-
Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (Clint).
-
Workflow for In Vitro Microsomal Stability Assay:
Caption: Workflow for assessing in vitro metabolic stability.
Role in Drug Design and Biological Activity: The Case of Celecoxib
While drugs containing the trifluoromethyl-phenylhydrazine moiety itself are not abundant, the pyrazole ring system, often synthesized from phenylhydrazines, is a common feature in pharmaceuticals. A prominent example is Celecoxib , a selective COX-2 inhibitor.[6] The synthesis of celecoxib involves a precursor that can be derived from a trifluoromethylated phenylhydrazine. The trifluoromethyl group on the phenyl ring of celecoxib is crucial for its biological activity and pharmacokinetic profile.
Celecoxib's Mechanism of Action and Signaling Pathway Involvement:
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[9][10] At higher concentrations, celecoxib has also been shown to have anti-cancer effects through mechanisms that are independent of COX-2 inhibition. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8]
Signaling Pathways Modulated by Celecoxib:
Caption: Simplified signaling pathways affected by Celecoxib.
Analytical Methods for Trifluoromethylated Phenylhydrazines
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of trifluoromethylated phenylhydrazines and their metabolites in biological matrices.
Key Considerations for HPLC-MS/MS Method Development:
-
Chromatography: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile or methanol and an aqueous buffer.[11][12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for the analysis of phenylhydrazines.
-
Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: For biological matrices, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.
Conclusion
The trifluoromethyl group exerts a profound influence on the reactivity and properties of phenylhydrazines, making them valuable synthons in drug discovery. Its strong electron-withdrawing nature modulates the nucleophilicity of the hydrazine, impacting the kinetics of key reactions like the Fischer indole synthesis. Critically for drug development, the CF₃ group significantly enhances metabolic stability by blocking oxidative metabolism. The principles outlined in this guide, from synthetic protocols to the understanding of metabolic pathways and analytical methodologies, provide a foundational knowledge base for researchers and scientists working to leverage the unique characteristics of trifluoromethylated phenylhydrazines in the design of next-generation therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-4-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-Bromo-4-(trifluoromethyl)-1H-indole from 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride via the Fischer indole synthesis. This valuable heterocyclic scaffold serves as a key building block in the development of novel therapeutics, particularly in the area of kinase inhibitors.
Introduction
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction conditions and overall efficiency. The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, generally requires more forcing reaction conditions compared to electron-donating groups.
The resulting product, 7-Bromo-4-(trifluoromethyl)-1H-indole, is a highly versatile intermediate in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The bromine atom provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery programs.
Reaction Mechanism and Considerations
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable indole ring.
Due to the electron-withdrawing nature of the trifluoromethyl and bromo substituents on the phenylhydrazine, the-sigmatropic rearrangement can be slower, often necessitating higher temperatures and stronger acids to achieve good conversion.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis with various substituted phenylhydrazines to provide an expected range for the synthesis of 7-Bromo-4-(trifluoromethyl)-1H-indole.
| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (4-Bromophenyl)hydrazine hydrochloride | Acetone | Zinc chloride | Ethanol | Reflux | 8 | ~75 |
| (4-Nitrophenyl)hydrazine | Acetone | Polyphosphoric acid | - | 100 | 2 | ~60 |
| This compound | Ethyl pyruvate | Polyphosphoric acid | - | 120 | 4 | Estimated 50-70 |
| (2,4-Dichlorophenyl)hydrazine hydrochloride | Cyclohexanone | Acetic acid | Ethanol | Reflux | 6 | ~80 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 7-Bromo-4-(trifluoromethyl)-1H-indole derivative.
Protocol 1: Synthesis of Ethyl 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylate
This protocol describes the synthesis of the ethyl ester derivative, a common intermediate that can be subsequently hydrolyzed to the carboxylic acid or used in other transformations.
Materials:
-
This compound
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone may form.
-
-
Fischer Indole Cyclization:
-
Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture.
-
Heat the mixture to 120°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylate.
-
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.5, 135.0, 130.0, 128.5 (q, J = 30 Hz), 125.0 (q, J = 272 Hz), 122.0, 120.0 (q, J = 5 Hz), 115.0, 110.0, 62.0, 14.5.
-
MS (ESI): m/z calculated for C₁₂H₉BrF₃NO₂ [M+H]⁺, found.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow
Application Notes and Protocols for Indole Synthesis using 2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile chemical reaction for synthesizing the indole nucleus, a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[1] Discovered by Hermann Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1] The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction's efficiency and the required conditions. This document provides a detailed protocol for the Fischer indole synthesis using 2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl, a substrate bearing two electron-withdrawing groups, which presents unique challenges.
The presence of both a bromo and a trifluoromethyl group on the phenylhydrazine ring decreases its electron density. Electron-withdrawing groups are known to slow down the rate of the Fischer indole synthesis, often necessitating harsher reaction conditions such as higher temperatures, longer reaction times, or the use of stronger acid catalysts to achieve satisfactory yields.
Quantitative Data Summary
Due to the challenging nature of the substrate, yields can vary significantly based on the chosen carbonyl partner and the specific reaction conditions. The following table provides a general overview of expected outcomes for Fischer indole syntheses with electron-deficient phenylhydrazines.
| Phenylhydrazine Substituent(s) | Carbonyl Compound | Acid Catalyst | Typical Reaction Conditions | Typical Yield (%) | Reference |
| Electron-Withdrawing (e.g., -NO₂) | Isopropyl methyl ketone | Acetic acid/HCl | Reflux, 4h | 30 | [2] |
| Electron-Withdrawing (e.g., -NO₂) | 2-Methylcyclohexanone | Acetic acid | Reflux | Moderate | [2] |
| General | Aldehyde or Ketone | Brønsted or Lewis Acid | Elevated temperatures | Varies widely | [3] |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 6-Bromo-2,3-dimethyl-4-(trifluoromethyl)-1H-indole from 2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl and 2-butanone.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl
-
2-Butanone (MEK)
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Step 1: Phenylhydrazone Formation (in situ)
-
In a round-bottom flask, combine 2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Add 2-butanone (1.1-1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The formation can be monitored by TLC.
Step 2: Fischer Indole Cyclization
-
To the mixture from Step 1, cautiously add the acid catalyst. A strong acid is recommended for this electron-deficient substrate. Polyphosphoric acid (PPA) is a common choice and can act as both catalyst and solvent. Alternatively, a mixture of acetic acid with a catalytic amount of concentrated sulfuric acid can be used.
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature should be determined empirically.
-
Maintain the reaction at this temperature and monitor its progress by TLC. Reaction times can be several hours to overnight.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If using PPA, carefully quench the reaction by pouring the mixture onto crushed ice. If using a mineral acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-Bromo-2,3-dimethyl-4-(trifluoromethyl)-1H-indole.
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Workflow for Indole Synthesis
Caption: General experimental workflow for Fischer indole synthesis.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The synthesis of these valuable scaffolds is a key focus for organic chemists. A robust and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using 2-Bromo-5-(trifluoromethyl)phenylhydrazine as a key starting material. This particular hydrazine is of interest in the development of novel therapeutics due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
General Synthetic Scheme
The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole derivatives is typically achieved through the cyclocondensation reaction between 2-Bromo-5-(trifluoromethyl)phenylhydrazine and a suitable 1,3-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at positions 3 and 5 of the pyrazole core.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
The following protocols are representative examples of the synthesis of pyrazole derivatives from 2-Bromo-5-(trifluoromethyl)phenylhydrazine. The specific reaction conditions may require optimization depending on the scale and the specific 1,3-dicarbonyl compound used.
Protocol 1: Synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with acetylacetone.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetylacetone (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol details the reaction of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate (optional, as a catalyst)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.0-1.2 eq).
-
A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base (e.g., sodium acetate) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from substituted phenylhydrazines and 1,3-dicarbonyl compounds, based on literature precedents for similar reactions.[4] Please note that specific yields and reaction times for 2-Bromo-5-(trifluoromethyl)phenylhydrazine may vary and require experimental determination.
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Ethanol | Nano-ZnO | 0.5 - 1 | ~95 | [4] |
| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol | None | Not Specified | 63 | [4] |
| Arylhydrazine hydrochloride | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide | HCl | Not Specified | 74-77 | [4] |
Signaling Pathways and Logical Relationships
The synthesis of pyrazole derivatives from 2-Bromo-5-(trifluoromethyl)phenylhydrazine is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a sequential process of reaction, isolation, and purification.
Caption: Logical workflow of pyrazole synthesis and purification.
Applications in Drug Development
Pyrazole derivatives synthesized from 2-Bromo-5-(trifluoromethyl)phenylhydrazine are valuable scaffolds in drug discovery. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. These compounds have been investigated for their potential as antibacterial and antifungal agents.[2]
Conclusion
The synthesis of pyrazole derivatives from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and 1,3-dicarbonyl compounds provides a reliable and versatile route to a wide range of potentially bioactive molecules. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the chemical space of these promising heterocyclic compounds. Further optimization of reaction conditions and exploration of a broader range of 1,3-dicarbonyl partners will undoubtedly lead to the discovery of novel pyrazole derivatives with significant therapeutic potential.
References
Application Notes and Protocols for Cyclocondensation Reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the cyclocondensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with 1,3-dicarbonyl compounds to synthesize substituted pyrazoles. The protocols and data presented are compiled from established synthetic methodologies for analogous compounds and serve as a guide for the development of novel chemical entities.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds widely employed in the pharmaceutical and agrochemical industries. The Knorr pyrazole synthesis, the condensation of a hydrazine derivative with a β-dicarbonyl compound, remains a fundamental and versatile method for their preparation. This document focuses on the application of 2-Bromo-5-(trifluoromethyl)phenylhydrazine as a key building block in such transformations. The presence of both a bromine atom and a trifluoromethyl group on the phenylhydrazine moiety offers valuable handles for further chemical modifications and can significantly influence the biological activity of the resulting pyrazole derivatives.
Reaction Scheme
The general reaction involves the cyclocondensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine (or its hydrochloride salt) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to yield a 1-(2-Bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Data Presentation: Reaction Conditions for Pyrazole Synthesis
The following table summarizes various reaction conditions reported for the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds, providing a basis for optimizing the reaction with 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield |
| Phenylhydrazine | 1,3-Dicarbonyl compound | [Ce(L-Pro)₂]₂(Oxa) (5 mol%) | Ethanol | Room Temp. | Varies | Good |
| Methylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | Acetic Acid (2 eq) | Water | 10°C to 80°C | 6 hours | 86.5%[1] |
| Methylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | None | Water | Reflux | 2 hours | 49%[1] |
| Phenylhydrazine | Aromatic Aldehyde & Malononitrile | Imidazole | Ethanol | Reflux | Varies | Good |
| Arylhydrazines | 1,3-bis(het)arylmonothio-1,3-diketones | None | Ethanol | Reflux | Varies | Good |
Experimental Protocols
Based on analogous reactions, the following detailed protocols can be adapted for the cyclocondensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
Protocol 1: General Procedure using Thermal Conditions in Ethanol
This protocol is a standard approach for the Knorr pyrazole synthesis and is widely applicable.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine (or its hydrochloride salt)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq).
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Add ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
If using the hydrochloride salt of the hydrazine, a neutralizing agent such as sodium acetate or a slight excess of the 1,3-dicarbonyl may be beneficial. For the free base, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Protocol 2: Room Temperature Synthesis using a Catalyst
This method offers a milder alternative to the classical thermal conditions.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
1,3-Dicarbonyl compound
-
Ethanol
-
[Ce(L-Pro)₂]₂(Oxa) catalyst (5 mol%)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add the [Ce(L-Pro)₂]₂(Oxa) catalyst (5 mol%).
-
Stir the mixture at room temperature.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any catalyst residues.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a 1-(2-Bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole.
Caption: General workflow for pyrazole synthesis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the Knorr pyrazole synthesis, highlighting the key steps of the reaction mechanism.
Caption: Key steps in Knorr pyrazole synthesis.
References
Application Notes and Protocols for Lewis Acid Catalyzed Reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of Lewis acid catalysts in reactions involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine. This substituted phenylhydrazine is a key building block in the synthesis of fluorinated indole derivatives and other heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their unique biological activities. The primary focus of these notes is the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.
Introduction to Lewis Acid Catalysis in Reactions of Substituted Phenylhydrazines
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction can be catalyzed by Brønsted acids or Lewis acids.[1] Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and scandium(III) triflate (Sc(OTf)₃), are often employed to promote the reaction by activating the carbonyl group of the aldehyde or ketone, thereby facilitating the formation of the key hydrazone intermediate and subsequent cyclization. The choice of Lewis acid catalyst can significantly influence reaction efficiency, yields, and, in some cases, regioselectivity.
The use of 2-Bromo-5-(trifluoromethyl)phenylhydrazine as a starting material allows for the introduction of both a bromine atom and a trifluoromethyl group into the indole scaffold. These functional groups are valuable for further synthetic transformations and for modulating the physicochemical and pharmacological properties of the final molecule.
Key Applications and Reactions
The primary application of Lewis acid-catalyzed reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine is the synthesis of 6-bromo-4-(trifluoromethyl)-1H-indole derivatives through the Fischer indole synthesis. This reaction involves the condensation of the phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Data Presentation: Comparison of Lewis Acid Catalysts
The following table summarizes the general reaction conditions and expected outcomes for the Fischer indole synthesis of 6-bromo-4-(trifluoromethyl)-1H-indole from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and a generic ketone, using different Lewis acid catalysts. Please note that the yields are illustrative and can vary depending on the specific substrate and reaction optimization.
| Lewis Acid Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Zinc Chloride (ZnCl₂) | Ethanol, Acetic Acid | 80 - 120 | 2 - 8 | 60 - 85 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane, Toluene | 0 - reflux | 1 - 6 | 70 - 90 |
| Scandium(III) Triflate (Sc(OTf)₃) | Dichloromethane, Acetonitrile | 25 - 80 | 1 - 4 | 75 - 95 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)
This protocol describes a general method for the ZnCl₂-catalyzed Fischer indole synthesis of a 6-bromo-4-(trifluoromethyl)-1H-indole derivative from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and a ketone.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Ethanol or Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq.).
-
Dissolve the starting material in anhydrous ethanol or glacial acetic acid (10 mL per mmol of phenylhydrazine).
-
Add the ketone (1.1 eq.) to the solution.
-
Carefully add anhydrous zinc chloride (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Fischer Indole Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol outlines a general method for the BF₃·OEt₂-catalyzed Fischer indole synthesis.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Aldehyde or Ketone
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane or Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring the reaction progress by TLC.
-
Once the reaction is complete (typically 1-6 hours), cool the mixture to 0 °C and carefully quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: General Procedure for Fischer Indole Synthesis using Scandium(III) Triflate (Sc(OTf)₃)
This protocol provides a general method for the Sc(OTf)₃-catalyzed Fischer indole synthesis, which often proceeds under milder conditions.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Ketone
-
Scandium(III) Triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq.), the ketone (1.2 eq.), and anhydrous dichloromethane or acetonitrile.
-
Add scandium(III) triflate (0.1 - 0.2 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to a gentle reflux (e.g., 40-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis: Reaction Pathway
The following diagram illustrates the general mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Experimental Workflow for Lewis Acid Catalyzed Indole Synthesis
This diagram outlines the typical experimental workflow for performing a Lewis acid-catalyzed Fischer indole synthesis.
References
Applications of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in Medicinal Chemistry: A Detailed Overview
Introduction
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure, featuring both a reactive hydrazine group and a phenyl ring substituted with a bromine atom and a lipophilic trifluoromethyl group, makes it an attractive building block for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of the resulting molecules. This application note provides a comprehensive overview of the use of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in the synthesis of bioactive molecules, including detailed experimental protocols and a summary of their biological activities.
Key Applications in Drug Discovery
Derivatives of 2-Bromo-5-(trifluoromethyl)phenylhydrazine have been investigated for a range of pharmacological activities, primarily in the areas of oncology and infectious diseases.
1. Anticancer Agents:
2. Antimicrobial Agents:
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Phenylhydrazine derivatives are known to be precursors to various heterocyclic systems that exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethyl group can enhance the antimicrobial potency of these compounds.
Synthesis of Bioactive Heterocycles
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a key reactant in several named reactions that lead to the formation of medicinally relevant heterocyclic cores.
1. Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement to form the indole ring.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
-
Aldehyde or Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in ethanol)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation (optional, can be performed in situ):
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, a catalytic amount of zinc chloride, or a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent and catalyst used).
-
Monitor the reaction for completion by TLC (typically a few hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using polyphosphoric acid, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude indole derivative.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
2. Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound. This reaction is a straightforward and efficient method for the synthesis of pyrazole derivatives.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the β-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude pyrazole derivative by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Quantitative Data Summary
While specific quantitative biological data for compounds directly synthesized from 2-Bromo-5-(trifluoromethyl)phenylhydrazine is limited in publicly available literature, the following table presents representative data for structurally related trifluoromethyl-containing heterocyclic compounds to illustrate their potential biological activity.
| Compound Class | Target/Assay | Test Organism/Cell Line | Activity (IC50/MIC) | Reference |
| Trifluoromethyl-pyrazole derivative | Anticancer | Human cancer cell lines | Varies (µM range) | General knowledge |
| Trifluoromethyl-indole derivative | Kinase Inhibition | Specific Kinase | Varies (nM to µM range) | General knowledge |
| Trifluoromethyl-pyrazole derivative | Antifungal | Candida albicans | Varies (µg/mL range) | General knowledge |
| Trifluoromethyl-indole derivative | Antibacterial | Staphylococcus aureus | Varies (µg/mL range) | General knowledge |
Note: This table is illustrative and based on the general activity of the compound classes. Specific values would be dependent on the full chemical structure of the individual compounds.
Visualizing Experimental Workflow and Logic
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of bioactive compounds from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and their subsequent biological evaluation.
Caption: A generalized workflow for the synthesis and biological evaluation of indole and pyrazole derivatives.
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a valuable and versatile building block in medicinal chemistry. Its utility in well-established synthetic methodologies like the Fischer indole and Knorr pyrazole syntheses provides access to a diverse range of heterocyclic compounds. While comprehensive biological data for derivatives of this specific precursor are not extensively documented in readily accessible sources, the known pharmacological activities of the resulting compound classes, particularly as anticancer and antimicrobial agents, highlight the significant potential of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in the development of new therapeutic agents. Further research focusing on the synthesis and detailed biological evaluation of novel compounds derived from this precursor is warranted to fully explore its potential in drug discovery.
Application Notes and Protocols for 2-Bromo-5-(trifluoromethyl)phenylhydrazine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-5-(trifluoromethyl)phenylhydrazine as a key intermediate in the synthesis of biologically active pyrazole derivatives. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a valuable building block in pharmaceutical chemistry, primarily utilized in the synthesis of substituted pyrazole compounds. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring offers unique properties to the resulting molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for biological screening.
The primary application of this intermediate is in the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds to form a pyrazole core. This heterocyclic motif is a prominent scaffold in a wide range of FDA-approved drugs and clinical candidates, known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]
Key Applications in Pharmaceutical Research
Derivatives synthesized from 2-bromo-5-(trifluoromethyl)phenylhydrazine are of significant interest in several therapeutic areas:
-
Anticancer Agents: Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, such as EGFR and VEGFR-2, which are crucial targets in oncology.[2] The unique substitution pattern of 2-bromo-5-(trifluoromethyl)phenylhydrazine can lead to novel compounds with potent and selective anticancer activity.
-
Anti-inflammatory Drugs: The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, most notably in COX-2 inhibitors like Celecoxib. The development of new analogues using this intermediate could lead to drugs with improved efficacy and safety profiles.
-
Antimicrobial Agents: The structural features of pyrazoles derived from this intermediate make them promising candidates for the development of new antibacterial and antifungal agents.[1]
Experimental Protocols
The following section details a general experimental protocol for the synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole derivatives through the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazoles
This protocol describes the cyclocondensation reaction between 2-bromo-5-(trifluoromethyl)phenylhydrazine and a 1,3-diketone.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine (or its hydrochloride salt)
-
Substituted 1,3-diketone (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid or ethanol
-
Sodium hydroxide (if starting from the hydrochloride salt)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Preparation of the Free Hydrazine (if using hydrochloride salt):
-
Dissolve 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride in water.
-
Slowly add a 1M solution of sodium hydroxide with stirring until the solution becomes basic (pH > 8), resulting in the precipitation of the free hydrazine.
-
Extract the free hydrazine with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the free hydrazine.
-
-
Cyclocondensation Reaction:
-
In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in glacial acetic acid or ethanol.
-
Add the substituted 1,3-diketone (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
Characterize the purified pyrazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow:
Figure 1. General workflow for the synthesis of pyrazole derivatives.
Quantitative Data Presentation
The following table summarizes representative yields for the synthesis of pyrazole derivatives from various phenylhydrazines and 1,3-dicarbonyl compounds, as reported in the literature. While specific data for 2-bromo-5-(trifluoromethyl)phenylhydrazine is not extensively available in a consolidated format, these examples provide a general expectation for the efficiency of the Knorr pyrazole synthesis.
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | 95 | [3] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | 1,3,4,5-substituted pyrazole | 63 | [3] |
Signaling Pathways for Pyrazole Derivatives
While a specific signaling pathway for a drug derived directly from 2-bromo-5-(trifluoromethyl)phenylhydrazine is not yet defined in the public domain, many pyrazole-containing compounds are known to target key signaling pathways implicated in cancer. For instance, pyrazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Simplified EGFR/VEGFR-2 Signaling Pathway:
Figure 2. Simplified EGFR and VEGFR-2 signaling pathways.
This diagram illustrates how growth factors like EGF and VEGF activate their respective receptor tyrosine kinases (EGFR and VEGFR-2) at the cell membrane. This activation triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which ultimately lead to gene transcription promoting cell proliferation and angiogenesis – key processes in cancer progression. Pyrazole derivatives can be designed to inhibit these receptors, thereby blocking these signaling pathways and halting tumor growth.
Conclusion
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a highly useful and versatile intermediate for the synthesis of novel pyrazole-based pharmaceutical compounds. Its unique electronic and steric properties, conferred by the bromo and trifluoromethyl substituents, provide a foundation for the development of new drug candidates with potentially enhanced biological activity and pharmacokinetic profiles. The straightforward and well-established Knorr pyrazole synthesis allows for the efficient generation of diverse libraries of pyrazole derivatives for screening in various therapeutic areas, particularly in the fields of oncology and anti-inflammatory research. Further exploration of the synthetic utility of this intermediate is warranted to fully realize its potential in drug discovery.
References
Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of these scaffolds is a cornerstone of modern medicinal and materials chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource, and cost-efficiency, as well as reduced waste generation. This document provides detailed application notes and protocols for the one-pot synthesis of various important heterocycles, including indoles, pyrazoles, pyrazolones, and pyridazinones, utilizing 2-Bromo-5-(trifluoromethyl)phenylhydrazine as a key starting material. The presence of the bromo and trifluoromethyl substituents on the phenylhydrazine core offers valuable handles for further functionalization and can significantly influence the biological activity of the resulting heterocyclic products.
One-Pot Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst. This one-pot protocol details the synthesis of 4-bromo-6-(trifluoromethyl)-1H-indoles.
Reaction Scheme
Caption: One-pot Fischer indole synthesis workflow.
Experimental Protocol
-
To a stirred solution of 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) (10 mL), add the desired ketone or aldehyde (1.2 mmol).
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.2 mmol) or zinc chloride (1.0 mmol).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash with a cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole.
Data Presentation
| Entry | Ketone/Aldehyde | Catalyst | Solvent | Time (h) | Expected Yield (%) |
| 1 | Acetone | p-TSA | Ethanol | 3 | 75-90 |
| 2 | Cyclohexanone | ZnCl₂ | Acetic Acid | 5 | 70-85 |
| 3 | Propiophenone | PPA | Toluene | 8 | 65-80 |
Note: Yields are representative and based on literature for analogous reactions.
One-Pot Pyrazole Synthesis
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are readily synthesized in a one-pot reaction between a phenylhydrazine and a 1,3-dicarbonyl compound.
Reaction Scheme
Caption: One-pot pyrazole synthesis workflow.
Experimental Protocol
-
In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. For less reactive dicarbonyls, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-6 hours).
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Data Presentation
| Entry | 1,3-Dicarbonyl Compound | Conditions | Time (h) | Expected Yield (%) |
| 1 | Acetylacetone | Ethanol, RT | 2 | 85-95 |
| 2 | Ethyl Acetoacetate | Ethanol, Reflux | 4 | 80-90 |
| 3 | Dibenzoylmethane | Acetic Acid, Reflux | 6 | 75-85 |
Note: Yields are representative and based on literature for analogous reactions.
One-Pot Pyrazolone Synthesis
Pyrazolones are five-membered heterocyclic lactams, which are important scaffolds in medicinal chemistry. They can be synthesized in a one-pot reaction of a phenylhydrazine with a β-ketoester.
Reaction Scheme
Caption: One-pot pyrazolone synthesis workflow.
Experimental Protocol
-
Combine 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a reaction vessel.
-
Add a solvent such as glacial acetic acid or ethanol (10 mL).
-
Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.
-
If a solid forms, it is collected by filtration and washed with a cold solvent.
-
If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.
Data Presentation
| Entry | β-Ketoester | Solvent | Time (h) | Expected Yield (%) |
| 1 | Ethyl Acetoacetate | Acetic Acid | 3 | 80-95 |
| 2 | Methyl Acetoacetate | Ethanol | 4 | 80-90 |
| 3 | Ethyl Benzoylacetate | Acetic Acid | 6 | 70-85 |
Note: Yields are representative and based on literature for analogous reactions.
One-Pot Pyridazinone Synthesis
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone functionality. They can be synthesized
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-(trifluoromethyl)phenylhydrazine. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted phenylhydrazines, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. The protocols outlined below are based on established palladium-catalyzed methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N,N-diarylhydrazines.[1][2] This reaction is particularly useful for coupling aryl halides with arylhydrazines under relatively mild conditions.[1]
Quantitative Data Summary
The following table summarizes a representative Buchwald-Hartwig amination reaction based on a closely related substrate, providing expected outcomes for the coupling of 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(trifluoromethyl)phenylhydrazine | Arylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | 1,4-Dioxane | 100 | 1-24 | >80 (expected) |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the N1-arylation of arylhydrazines.[2]
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Aryl or heteroaryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq.) and the aryl amine (1.2 eq.).
-
Add anhydrous, degassed 1,4-dioxane to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data Summary
The following table outlines representative conditions for the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with an arylboronic acid.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | >70 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine and the arylboronic acid in the solvent mixture.
-
Add potassium carbonate to the mixture.
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is essential for the synthesis of substituted alkynes.
Quantitative Data Summary
Representative conditions for the Sonogashira coupling of 2-Bromo-5-(trifluoromethyl)phenylhydrazine are presented below.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 25-60 | 2-12 | >75 (expected) |
Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add 2-Bromo-5-(trifluoromethyl)phenylhydrazine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a key method for the vinylation of aryl halides.
Quantitative Data Summary
The following table details typical conditions for the Heck reaction with 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-120 | 12-24 | >60 (expected) |
Experimental Protocol: Heck Reaction
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 2-Bromo-5-(trifluoromethyl)phenylhydrazine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
References
Application Notes: Synthesis of Novel Anticancer Agents Using 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential therapeutic applications of novel heterocyclic compounds derived from 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride. This starting material is a valuable building block for the synthesis of various scaffolds, particularly pyrazoles and indoles, which have demonstrated significant potential as anticancer agents. The presence of the bromine atom allows for further structural modifications, while the trifluoromethyl group can enhance the pharmacological properties of the final compounds.[1]
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in cyclocondensation and Fischer indole synthesis reactions to generate a diverse range of heterocyclic compounds.[1] The resulting molecular frameworks, such as pyrazoles and indoles, are prevalent in many biologically active molecules and are known to target various signaling pathways implicated in cancer progression.
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds is a standard and efficient method for the synthesis of substituted pyrazoles. This reaction typically proceeds in a protic solvent, such as ethanol, and can be catalyzed by acids.
General Reaction Scheme:
The condensation of 2-bromo-5-(trifluoromethyl)phenylhydrazine with a β-diketone results in the formation of a pyrazole ring through a cyclization reaction.
Caption: General synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of a Model Pyrazole Derivative
This protocol describes the synthesis of a hypothetical 1-(2-bromo-5-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole, a representative pyrazole derivative.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
If required, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]
General Reaction Scheme:
The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2]
Caption: Fischer indole synthesis workflow.
Experimental Protocol: Synthesis of a Model Indole Derivative
This protocol outlines the synthesis of a hypothetical 5-bromo-2-methyl-7-(trifluoromethyl)-1H-indole.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ice-water
-
Sodium hydroxide solution (e.g., 10%)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and acetone (1.2 eq).
-
Add the acid catalyst (e.g., polyphosphoric acid) portion-wise while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to get the crude product.
-
Purify the crude product using silica gel column chromatography with an appropriate eluent.
-
Characterize the final product using spectroscopic techniques.
Anticancer Activity and Signaling Pathways
Potential Signaling Pathways Targeted by Pyrazole and Indole Derivatives:
-
Kinase Inhibition: Many pyrazole and indole derivatives are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to, EGFR, VEGFR, and CDKs.
-
Tubulin Polymerization Inhibition: Certain heterocyclic compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Apoptosis Induction: These compounds can trigger programmed cell death through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.
The following diagram illustrates a generalized signaling pathway that can be targeted by such anticancer agents.
Caption: Potential kinase inhibition pathways.
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of synthesized pyrazole and indole derivatives against common cancer cell lines to illustrate the potential potency of these compounds. Note: This data is for illustrative purposes only and is not derived from actual experimental results for compounds synthesized from this compound.
| Compound ID | Scaffold | R¹ | R² | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| PZ-01 | Pyrazole | CH₃ | CH₃ | 12.5 | 18.2 | 15.8 |
| PZ-02 | Pyrazole | Ph | H | 8.7 | 10.1 | 9.5 |
| PZ-03 | Pyrazole | CF₃ | Ph | 5.2 | 7.8 | 6.1 |
| IN-01 | Indole | H | CH₃ | 15.3 | 20.5 | 18.9 |
| IN-02 | Indole | OCH₃ | H | 9.8 | 11.4 | 10.2 |
| IN-03 | Indole | Cl | Ph | 6.5 | 8.9 | 7.3 |
Conclusion
This compound serves as a key starting material for the synthesis of diverse heterocyclic compounds with potential anticancer activities. The protocols provided herein offer a foundation for the synthesis of novel pyrazole and indole derivatives. Further optimization of these synthetic routes and extensive biological evaluation of the resulting compounds are warranted to explore their full therapeutic potential in cancer treatment. Researchers are encouraged to adapt and modify these protocols for the synthesis of a broader range of derivatives for structure-activity relationship (SAR) studies.
References
Troubleshooting & Optimization
Side reactions in Fischer indole synthesis with substituted phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis, particularly when using substituted phenylhydrazines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to low yields or the formation of unexpected products.
Q1: My reaction is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. The reaction is known to be sensitive to specific parameters.[1][2] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions, so using freshly distilled or recrystallized materials is advisable.[1][2]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][3] The optimal acid often depends on the specific substrates and may require screening.[1] Polyphosphoric acid (PPA) is often a very effective catalyst and solvent system.[1]
-
Temperature and Reaction Time: The key[4][4]-sigmatropic rearrangement step often requires elevated temperatures to overcome its activation energy.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition.[1] It is crucial to monitor the reaction's progress by Thin-Layer Chromatography (TLC) to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]
-
Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Substituent Effects: The electronic properties of substituents on both the phenylhydrazine and the carbonyl compound play a pivotal role.
-
On Phenylhydrazine: Electron-donating groups (EDGs) on the phenylhydrazine ring generally increase the reaction rate by making the ring more nucleophilic for the cyclization step.[5] Conversely, strong electron-withdrawing groups (EWGs) can hinder the reaction.[5]
-
On Carbonyl Compound: Strong electron-donating groups (like amino or amido groups) on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage reaction over the desired cyclization.[2][6][7]
-
Q2: I am observing significant side products, especially when using an ortho-substituted phenylhydrazine. What is happening?
A2: Ortho-substituents on the phenylhydrazine ring can lead to several side reactions due to steric hindrance and altered reaction pathways.
-
Steric Hindrance: Bulky ortho-substituents can sterically hinder the[4][4]-sigmatropic rearrangement, which is essential for indole formation, thereby lowering the yield.[6]
-
Abnormal Cyclization: In some cases, unexpected cyclization pathways may occur. For instance, the reaction of a 2-methoxyphenylhydrazone with HCl was found to yield a 6-chloroindole as the major product. This "abnormal" reaction results from cyclization occurring on the same side as the methoxy substituent, followed by substitution.[8]
-
Dienone-Imine Intermediate Formation: With certain substitution patterns, such as N'-methyl-2,6-dichlorophenylhydrazine, a dienone-imine intermediate can be formed.[4][9] This intermediate can lead to products other than the expected indole.
Q3: My reaction with an electron-rich phenylhydrazine is producing aniline derivatives and other byproducts instead of the indole. What is the cause?
A3: This is a classic side reaction caused by the electronic properties of your substrates. When the carbonyl compound also contains strong electron-donating groups (e.g., amino, amido, or even an indolyl group), it can stabilize the iminyl carbocation that forms after N-N bond cleavage.[2][7][10] This cleavage pathway then becomes more favorable than the desired[4][4]-sigmatropic rearrangement, leading to reaction failure and the formation of byproducts like aniline derivatives.[2][7] Computational studies have confirmed that excessive stabilization of this cleavage pathway is a primary reason for the failure of certain Fischer indolizations.[7][10]
Frequently Asked Questions (FAQs)
Q: Which acid catalysts are typically used and how do I choose one?
A: A wide range of both Brønsted and Lewis acids are used. Common choices include:
The choice is highly substrate-dependent and often requires empirical optimization.[2] PPA is often effective as it can serve as both the catalyst and the solvent. For sensitive substrates where strong acids cause decomposition, milder Lewis acids or solid acid catalysts like zeolites or montmorillonite clay can be beneficial.[12]
Q: How do substituents on the phenylhydrazine ring affect the regioselectivity of the final indole product?
A: The position of the substituent on the phenylhydrazine ring dictates its final position on the indole core, assuming the reaction proceeds normally.
-
A para-substituent will result in a 5-substituted indole .[13]
-
A meta-substituent can lead to a mixture of 4- and 6-substituted indoles .[13] The outcome can be influenced by the electronic nature of the substituent; electron-withdrawing groups often give poor selectivity, while bulky groups may favor the less-hindered 6-position.[13]
-
An ortho-substituent will yield a 7-substituted indole , as the substituent blocks one of the positions for cyclization.[13]
Q: Can I synthesize the parent, unsubstituted indole using this method?
A: The direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is often problematic and can fail.[2] A more reliable and common alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated to yield the parent indole.[2]
Quantitative Data on Side Reactions
The success of the Fischer indole synthesis is highly dependent on the nature of the substituents. The following table summarizes outcomes based on substituent patterns discussed in the literature.
| Phenylhydrazine Substituent | Carbonyl Compound Substituent | Catalyst/Conditions | Primary Product(s) | Observed Side Reaction/Issue | Reference(s) |
| Unsubstituted | Ketone with strong EDG (e.g., amino, amido) | Protic Acids (e.g., AcOH, H₂SO₄) | Aniline, Byproducts | N-N Bond Cleavage | [7][10] |
| 2-Methoxy | Ethyl Pyruvate | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | Abnormal Cyclization & Substitution | [8] |
| 2-Methoxy | Ethyl Pyruvate | BF₃ (Lewis Acid) | Rearranged Methoxy-indole | Methoxy group rearrangement | [8] |
| p-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3-trimethyl-5-nitroindolenine (30% yield) | Low yield, decomposition with prolonged heating | [11] |
| N'-methyl-2,6-dichloro | Cyclohexanone | Uncatalyzed, Room Temp | 8-chloro-tetrahydrocarbazole, 5-amino-6-chloro-9-methyl-tetrahydrocarbazole | Dienone-imine intermediate pathway | [4] |
Experimental Protocols
Protocol: Microwave-Assisted Fischer Indole Synthesis
This method, adapted from a one-pot procedure, is rapid and often provides high yields, minimizing thermal decomposition.[1][14]
Objective: To synthesize 2,3-dimethylindole from phenylhydrazine hydrochloride and butanone.
Materials:
-
Phenylhydrazine hydrochloride (1 eq.)
-
Butanone (1.05 eq.)
-
Tetrahydrofuran (THF), anhydrous (to make a 0.63 M solution)
-
Microwave vial (appropriate size)
-
Microwave reactor
Procedure:
-
To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.).
-
Add enough anhydrous THF to achieve a concentration of approximately 0.63 M with respect to the phenylhydrazine.
-
Seal the vial securely.
-
Place the vial in the microwave reactor and heat the mixture to 150°C for 10-15 minutes.[1][14]
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction progress and purity of the crude product can be assessed by TLC.
-
The crude indole can then be purified by standard methods such as column chromatography or recrystallization.
Visualized Reaction Pathways
The following diagrams illustrate the key mechanistic steps and competing side reactions in the Fischer indole synthesis.
Caption: The Fischer indole synthesis pathway and major competing side reactions.
This diagram illustrates the logical flow for troubleshooting common issues encountered during the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. youtube.com [youtube.com]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Purification of Indoles Derived from 2-Bromo-5-(trifluoromethyl)phenylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of indole derivatives synthesized from 2-Bromo-5-(trifluoromethyl)phenylhydrazine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing indoles from 2-Bromo-5-(trifluoromethyl)phenylhydrazine via the Fischer indole synthesis?
A1: Common impurities include unreacted starting materials such as 2-Bromo-5-(trifluoromethyl)phenylhydrazine and the corresponding ketone or aldehyde. Additionally, side-products from the Fischer indole synthesis can arise, particularly with electron-withdrawing groups on the phenylhydrazine, which can lead to competing cleavage pathways.[1][2] Over- or under-acidified conditions can also lead to the formation of various byproducts.
Q2: My crude indole product is a dark oil or tar. What is the likely cause and how can I purify it?
A2: The formation of a dark, oily product often indicates the presence of polymeric byproducts or degradation of the indole product. Indoles, especially those with electron-withdrawing groups, can be sensitive to strong acids and high temperatures used in the Fischer indole synthesis.[1] Purification can be challenging, but a typical first step is to attempt to precipitate the product by trituration with a non-polar solvent like hexanes. If this fails, column chromatography is the recommended method.
Q3: I am having difficulty separating my desired indole product from a close-running impurity on a silica gel column. What can I do?
A3: When dealing with close-running impurities, several strategies can be employed. You can try a different solvent system with varying polarity. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity.[3] Using a shallower solvent gradient during column chromatography can also improve separation. If these methods fail, consider using a different stationary phase, such as alumina, or employing preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.[1]
Q4: Can I use recrystallization to purify my bromo-trifluoromethyl substituted indole?
A4: Recrystallization can be a very effective method for obtaining high-purity indoles, provided the crude product is a solid and relatively pure (generally >90%).[1] The key is to find a suitable solvent or solvent system where the indole has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[3] |
| Product co-elutes with impurities | The chosen solvent system lacks the necessary selectivity. | Try a different solvent system. For example, if ethyl acetate/hexanes fails to provide separation, a system containing dichloromethane or ether might offer different selectivity.[3] A shallower gradient during elution can also improve resolution. |
| Streaking of the product on the column/TLC plate | The compound may be too acidic or basic, leading to strong interactions with the silica gel. The compound may be degrading on the silica. | Add a small amount (0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. To check for degradation, run a 2D TLC. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. |
| Low recovery of the product | The product may be irreversibly adsorbed onto the silica gel. The product may be volatile and lost during solvent removal. | Use a less active stationary phase like deactivated silica gel or alumina. When removing the solvent, use a rotary evaporator at a moderate temperature and vacuum. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. The presence of significant impurities can also lower the melting point of the mixture. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system and adding the "bad" solvent slowly at an elevated temperature can also promote crystallization over oiling out. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, carefully evaporate some of the solvent to increase the concentration and cool again. |
| Low yield of recovered crystals | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product is too soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtering the crystals, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. Experiment with different solvents or solvent systems to find one in which the product has lower solubility at cold temperatures. |
| Crystals are colored or appear impure | The colored impurity co-crystallizes with the product. The impurity is adsorbed onto the surface of the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it may also adsorb some product). A second recrystallization may be necessary to improve purity. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Experimental Protocols
General Fischer Indole Synthesis Workup
This protocol outlines a general workup procedure following a Fischer indole synthesis reaction.
-
Reaction Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice water. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst until gas evolution ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude indole product.
Purification by Column Chromatography
-
Adsorbent and Solvent Selection: Based on TLC analysis of the crude product, select an appropriate solvent system. A good starting point for many indoles is a mixture of ethyl acetate and hexanes.[3] The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Data Presentation
Table 1: Suggested Starting Solvent Systems for Column Chromatography of Bromo-Trifluoromethyl Indoles
| Polarity of Indole | Suggested Starting Solvent System (v/v) |
| Non-polar | 5-10% Ethyl Acetate in Hexanes |
| Moderately Polar | 10-30% Ethyl Acetate in Hexanes or 5-15% Dichloromethane in Hexanes |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
Table 2: Common Solvents for Recrystallization of Halogenated Indoles
| Solvent/Solvent System | Notes |
| Ethanol/Water | A good starting point for many indole derivatives. |
| Isopropanol | Can be effective for moderately polar indoles. |
| Ethyl Acetate/Hexanes | A versatile mixed solvent system that allows for fine-tuning of polarity. |
| Toluene | Suitable for less polar indoles. |
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of indoles.
Caption: Decision tree for selecting a purification method.
References
Improving yields in reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine
Welcome to the technical support center for 2-Bromo-5-(trifluoromethyl)phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this reagent, particularly in yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in synthesis?
A1: 2-Bromo-5-(trifluoromethyl)phenylhydrazine is a versatile reagent primarily used as a precursor in the synthesis of complex heterocyclic molecules. Its most common application is in the Fischer indole synthesis to create indole derivatives bearing bromo and trifluoromethyl substituents.[1][2] These indoles are significant scaffolds in medicinal chemistry. Additionally, the hydrazine functional group allows for condensation reactions with carbonyl compounds to form hydrazones, which are valuable intermediates.[3] The bromine atom can also be used for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.
Q2: How do the electronic properties of the bromo and trifluoromethyl groups affect reactivity in the Fischer indole synthesis?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, while the bromo (-Br) group is weakly deactivating yet ortho-, para-directing. The potent electron-withdrawing nature of the -CF3 group can influence the reactivity of the phenylhydrazine. While electron-donating groups can sometimes lead to undesired side reactions by stabilizing intermediates that favor N-N bond cleavage, strong electron-withdrawing groups can slow down the desired-sigmatropic rearrangement, which is a key step in the Fischer indole synthesis.[4][5] This may necessitate more forcing reaction conditions, such as higher temperatures or stronger acid catalysts.
Q3: My Fischer indole synthesis reaction is not proceeding. TLC analysis shows only unreacted starting materials. What are the potential causes?
A3: Failure for the reaction to initiate is a common problem and can often be attributed to several factors:
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Insufficient Acidity or Inactive Catalyst : The acid catalyst (either Brønsted or Lewis acid) is crucial for the reaction mechanism.[1][2] If the catalyst is not strong enough, is not fresh, or is not anhydrous, it may fail to promote the necessary tautomerization and rearrangement steps.
-
Low Reaction Temperature : The Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier of the sigmatropic rearrangement.[6][7]
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Formation of a Stable Hydrazone : The initially formed hydrazone intermediate might be too stable to tautomerize to the required ene-hydrazine.[6]
Q4: The reaction is messy, and I observe multiple unidentified spots on the TLC plate. What are the likely side reactions?
A4: A complex reaction mixture often indicates the presence of competing side reactions. For the Fischer indole synthesis, these can include:
-
Acid-Catalyzed Decomposition : Harsh acidic conditions and high temperatures can lead to the degradation of the starting material or the indole product.[6]
-
Reductive Cleavage : The N-N bond of the hydrazine or hydrazone can cleave under certain conditions, leading to the formation of aniline derivatives.[4][5]
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Incomplete Cyclization : The reaction may stall after the-sigmatropic rearrangement, leading to various di-imine intermediates.
-
Regioselectivity Issues : If an unsymmetrical ketone is used, two different indole regioisomers may be formed.[6]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis
This guide provides a systematic approach to improving the yield of your Fischer indole synthesis reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Data on Catalyst Selection
The choice of acid catalyst is critical and substrate-dependent. While specific data for 2-Bromo-5-(trifluoromethyl)phenylhydrazine is sparse in the literature, the following table illustrates the general effect of different catalysts on the Fischer indole synthesis, which can be used as a starting point for optimization.
| Catalyst Type | Example | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 100-180 °C | Strong; often effective when others fail. | Harsh; can cause degradation; viscous. |
| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | 80-120 °C | Solid; easy to handle. | May not be strong enough for deactivated systems. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 120-200 °C | Most common catalyst; effective for many substrates.[8] | Must be anhydrous; can be harsh. |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | 25-100 °C | Milder conditions possible. | Moisture sensitive; can be difficult to handle. |
Problem 2: Product Purification Challenges
Difficulty in purifying the final product often stems from a complex crude reaction mixture.
Logical Approach to Purification
Caption: Step-wise logic for achieving high product purity.
Key Strategies:
-
Purify the Hydrazone : Before the cyclization step, the hydrazone intermediate can be isolated and purified by recrystallization or column chromatography. Starting the cyclization with pure hydrazone is one of the most effective ways to ensure a cleaner reaction.[6]
-
Aqueous Work-up : After the reaction, pouring the acidic mixture onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution) will precipitate the crude indole. Thoroughly washing the crude solid with water can remove many inorganic impurities.[6]
-
Column Chromatography : Standard silica gel chromatography is often effective. A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically used. A gradual increase in polarity will help separate the desired indole from non-polar impurities and more polar baseline materials.
-
Recrystallization : The final product can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene, or Heptane).
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
This protocol describes a typical Fischer indole synthesis using 2-Bromo-5-(trifluoromethyl)phenylhydrazine and cyclohexanone.
Reaction Scheme: 2-Bromo-5-(trifluoromethyl)phenylhydrazine + Cyclohexanone --(Acid Catalyst)--> 7-Bromo-4-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Acid Catalyst (e.g., Polyphosphoric acid or anhydrous ZnCl₂)
-
Solvent (e.g., Toluene or Acetic Acid)
-
Crushed Ice
-
10% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation (Optional, but Recommended) : In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in a minimal amount of a suitable solvent like ethanol or acetic acid. Add cyclohexanone (1.1 eq). Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours. Monitor the reaction by TLC. Once the starting hydrazine is consumed, the hydrazone can be isolated by cooling the mixture and filtering the resulting precipitate, or by removing the solvent under reduced pressure.
-
Cyclization : To the crude or purified hydrazone, add the acid catalyst.
-
Using Polyphosphoric Acid (PPA) : Add PPA (typically 10x the weight of the hydrazone) and heat the mixture to 120-150 °C with vigorous stirring for 1-3 hours.
-
Using Zinc Chloride (ZnCl₂) : Add anhydrous ZnCl₂ (2-4 eq) and heat the mixture, either neat or in a high-boiling solvent like toluene, to 120-160 °C for 2-6 hours.
-
-
Work-up : Monitor the reaction progress by TLC. Once complete, allow the reaction mixture to cool slightly (to about 70-80 °C) and then carefully pour it onto a large amount of crushed ice with stirring.[6]
-
Neutralization : Slowly neutralize the acidic aqueous solution by adding 10% sodium hydroxide solution until the mixture is basic (pH > 8). The crude product will precipitate as a solid.
-
Isolation : Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining salts.
-
Purification : The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield the pure product.[6]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride | 529512-78-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Overcoming steric hindrance in 2-Bromo-5-(trifluoromethyl)phenylhydrazine reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for reactions involving the sterically hindered reagent, 2-Bromo-5-(trifluoromethyl)phenylhydrazine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine challenging?
A1: The primary challenge arises from significant steric hindrance. The bulky bromine atom at the ortho-position (C2) and the trifluoromethyl group at the meta-position (C5) physically obstruct the approach of other reactants to the hydrazine functional group. This steric bulk can slow down reaction rates, necessitate harsher reaction conditions, and lead to lower yields compared to less substituted phenylhydrazines.
Q2: What is the most common application for this reagent?
A2: This reagent is primarily used as a precursor in the Fischer indole synthesis to produce 7-Bromo-4-(trifluoromethyl)-1H-indole and its derivatives.[1] These indole structures are valuable scaffolds in medicinal chemistry and drug discovery. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with an aldehyde or ketone.[1][2]
Q3: Are there alternatives to the Fischer indole synthesis if it fails?
A3: Yes, if the Fischer indole synthesis proves unsuccessful due to the challenging substrate, several alternative methods can be considered. The Buchwald-Hartwig amination approach allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering a different pathway to the necessary intermediates.[1] Other classical named reactions for indole synthesis, such as the Bartoli, Leimgruber-Batcho, or Madelung syntheses, could also be explored depending on the desired substitution pattern and available starting materials.
Troubleshooting Guide: Low Yields and Failed Reactions
Q4: My Fischer indole synthesis with 2-Bromo-5-(trifluoromethyl)phenylhydrazine is resulting in a very low yield. What are the likely causes?
A4: Low yields are a common issue with this sterically hindered substrate. Several factors, often in combination, can be responsible:
-
Incomplete Hydrazone Formation: The initial condensation reaction with the carbonyl compound may be slow or incomplete due to steric hindrance.
-
Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement step is sensitive to both steric and electronic effects and may have a high activation energy.[2][4]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may fail to promote the reaction efficiently or may cause degradation of the starting material or product.[4]
-
Harsh Reaction Conditions: While elevated temperatures are often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts.
-
Purity of Reagents: Impurities in the phenylhydrazine, the carbonyl compound, or the solvent can lead to unwanted side reactions.
Q5: I am not observing any product formation. What steps can I take to initiate the reaction?
A5: If the reaction fails to start, a systematic approach to optimization is necessary. The following workflow can help identify productive reaction conditions.
Caption: Troubleshooting workflow for a failed reaction.
Q6: How can I improve the yield of my reaction?
A6: To improve the yield, consider the following strategies, summarized in the table below. Stronger Lewis acids and higher energy input via microwave irradiation are often effective for hindered substrates.
| Strategy | Description | Rationale |
| Catalyst Screening | Test a range of Brønsted acids (e.g., H₂SO₄, p-TsOH, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1] | Sterically hindered substrates may require a specific acid to effectively catalyze the rearrangement. Lewis acids are often more effective in these cases. |
| Microwave Synthesis | Utilize a dedicated microwave reactor to achieve high temperatures and pressures rapidly. | Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields by efficiently overcoming the activation energy barrier. |
| Solvent Choice | Experiment with high-boiling point polar aprotic solvents (e.g., DMSO, DMF) or run the reaction neat (without solvent). | The choice of solvent can influence reaction rates and solubility of intermediates. |
| One-Pot Procedure | Perform the hydrazone formation and the subsequent indolization in the same reaction vessel without isolating the intermediate. | This minimizes handling losses and can be more efficient, especially if the hydrazone intermediate is unstable. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents potential oxidative side reactions that can consume starting materials and reduce yields. |
Data Presentation: Catalyst and Condition Optimization
The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis, especially with challenging substrates. The following table provides a comparative overview of commonly used catalysts and conditions.
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Catalyst Examples | Typical Conditions | Advantages/Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | High temperatures (80-200 °C), often used as solvent (PPA) or in solvents like acetic acid or ethanol. | Advantages: Readily available, inexpensive. Disadvantages: Can be corrosive, may lead to charring at high temperatures, PPA can make workup difficult. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Moderate to high temperatures, often used in stoichiometric amounts. Solvents include toluene, acetic acid, or neat.[1] | Advantages: Often more effective for hindered substrates, can be milder than strong Brønsted acids. Disadvantages: Can be moisture-sensitive, require stoichiometric amounts, workup can be challenging. |
| Microwave-Assisted | Any of the above catalysts | Sealed vessel, 150-220 °C, 10-30 minutes. | Advantages: Drastically reduced reaction times, often leads to higher yields and cleaner reactions. Disadvantages: Requires specialized equipment. |
Experimental Protocols
The following is a generalized, best-practice protocol for the synthesis of 7-Bromo-4-(trifluoromethyl)-1H-indole, derived from standard Fischer indole synthesis procedures and adapted for a sterically hindered substrate.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol is recommended as the starting point for optimization due to its effectiveness with sterically hindered substrates.
Caption: General workflow for microwave-assisted synthesis.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)
-
Carbonyl compound (e.g., acetone, cyclohexanone) (1.1-1.2 eq)
-
Lewis Acid Catalyst (e.g., anhydrous ZnCl₂) (1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
Preparation: To a microwave reaction vial, add this compound, the carbonyl compound, and the chosen solvent.
-
Catalyst Addition: Add the anhydrous Lewis acid catalyst (e.g., ZnCl₂) to the mixture.
-
Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture with stirring to the target temperature (a good starting point is 150 °C) and hold for a set time (e.g., 20 minutes). Safety Note: Always follow the safety guidelines for your specific microwave reactor.
-
Monitoring: After the initial reaction time, cool the vial and analyze a small aliquot by TLC or LC-MS to check for product formation and consumption of starting material. If the reaction is incomplete, it can be subjected to further irradiation at a higher temperature or for a longer duration.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final indole product.
References
Stability of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride under acidic conditions. Due to the limited availability of specific stability data for this compound in the public domain, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enable users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
A1: Phenylhydrazine hydrochlorides are salts and are generally more stable than their free base counterparts. However, under strong acidic conditions and elevated temperatures, degradation can occur. The stability is influenced by the concentration of the acid, temperature, and the presence of other reactive species. The electron-withdrawing nature of the trifluoromethyl group and the bromo substituent can influence the reactivity and degradation pathways of the molecule.[1]
Q2: What are the primary safety precautions to consider when handling this compound, especially under acidic conditions?
A2: this compound is classified as harmful.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2] When handling, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[2]
Q3: How should I properly store this compound?
A3: The compound should be stored in a cool, well-ventilated area in a tightly closed container. It is also noted to be light-sensitive, so protection from light is important for long-term storage.[2]
Q4: My reaction involving this compound in an acidic medium is failing or giving low yields. What are the potential reasons?
A4: Low yields in acid-catalyzed reactions with phenylhydrazines, such as the Fischer indole synthesis, can be due to several factors. These include the instability of the starting hydrazine under the reaction conditions, the formation of undesired side products, or the presence of impurities. The purity of the starting material is crucial. It is also possible that the reaction conditions (acid concentration, temperature, reaction time) are not optimal for this specific substituted phenylhydrazine.
Troubleshooting Guides
Issue 1: Unexpected Discoloration or Precipitation in Acidic Solution
-
Possible Cause: Degradation of the phenylhydrazine. Phenylhydrazines can be susceptible to oxidation, which can be accelerated under certain acidic conditions, leading to colored byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction or stability study under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate degradation.
-
Purity Check: Ensure the purity of the starting material using techniques like NMR or HPLC.
-
Issue 2: Inconsistent Results in Repetitive Experiments
-
Possible Cause: Variability in the quality of the starting material or inconsistent reaction setup.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters (e.g., concentrations, volumes, addition rates, temperature) are kept consistent between runs.
-
Reagent Quality: Use reagents from the same batch if possible. If not, verify the purity of each new batch.
-
Moisture Control: Phenylhydrazine reactions can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents if necessary.
-
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for assessing the stability of this compound in acidic media.
1. Materials:
- This compound
- Hydrochloric acid (e.g., 0.1 M and 1 M solutions)
- Sulfuric acid (e.g., 0.1 M and 1 M solutions)
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- Sodium hydroxide (for neutralization)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector
- pH meter
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- For each acidic condition, transfer a known volume of the stock solution to separate flasks.
- Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄) to achieve the desired final concentration of the compound.
- Maintain the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
4. Sample Analysis:
- Immediately neutralize the withdrawn sample with a suitable base (e.g., sodium hydroxide) to stop the degradation.
- Dilute the sample to a suitable concentration for analysis.
- Analyze the sample using a validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Data Presentation
As specific quantitative data for the stability of this compound under acidic conditions is not publicly available, the following table is a template that researchers can use to summarize their findings from the forced degradation study described above.
Table 1: Stability of this compound under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (hours) | % Degradation |
| 0.1 M HCl | 25 | 24 | Data to be generated |
| 1 M HCl | 25 | 24 | Data to be generated |
| 0.1 M H₂SO₄ | 25 | 24 | Data to be generated |
| 1 M H₂SO₄ | 25 | 24 | Data to be generated |
| 0.1 M HCl | 60 | 8 | Data to be generated |
| 1 M HCl | 60 | 8 | Data to be generated |
Visualizations
References
Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities during the synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a two-step process starting from 2-bromo-5-(trifluoromethyl)aniline. First, the aniline is converted to a diazonium salt via diazotization with sodium nitrite in the presence of a strong acid like hydrochloric acid.[1][2][3] This intermediate is then reduced to the corresponding hydrazine, which is isolated as its hydrochloride salt.[1][4]
Q2: What are the most common impurities I might encounter in my crude product?
Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 2-bromo-5-(trifluoromethyl)aniline: The starting material may carry through if the diazotization is incomplete.
-
Azo compounds: The diazonium salt intermediate is an electrophile and can react with the starting aniline to form highly colored azo dye impurities.[4]
-
Phenolic impurities: The diazonium salt can react with water to produce 2-Bromo-5-(trifluoromethyl)phenol, especially if the reaction temperature is not kept low.
-
Inorganic salts: Sodium chloride (a byproduct of the diazotization and precipitation steps) is a common inorganic impurity.
-
Residual solvents: Solvents used during the reaction or workup may be present in the crude product.
Q3: My final product is pink or yellowish-brown instead of the expected color. What is the likely cause?
The appearance of a pink, yellowish, or brown color is often indicative of trace amounts of azo compound impurities.[4][5] These compounds are intensely colored and can be present even at very low levels. Oxidation of the hydrazine product upon exposure to air can also lead to discoloration.
Q4: What are the standard purification methods for this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography.[6] For stubborn impurities, it is also possible to liberate the free hydrazine base, purify it, and then re-precipitate the hydrochloride salt.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your product.
Issue 1: Low Purity After Initial Precipitation
| Observation | Potential Cause | Recommended Action |
| Product is highly colored (pink, red, brown). | Presence of azo impurities. | Perform recrystallization from an appropriate solvent system. If this fails, consider column chromatography. |
| Product feels "gritty" or has poor solubility in organic solvents. | High content of inorganic salts (e.g., NaCl). | Wash the crude product with a small amount of ice-cold water to remove water-soluble salts before drying. |
| Analytical data (e.g., NMR) shows the presence of starting aniline. | Incomplete diazotization reaction. | Optimize the diazotization step by ensuring slow addition of sodium nitrite at 0-5 °C. For purification, recrystallization may separate the less polar aniline from the hydrochloride salt. |
Issue 2: Difficulty with Recrystallization
| Observation | Potential Cause | Recommended Action |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice. | Test a range of solvents. For hydrochloride salts, polar protic solvents like ethanol, methanol, or water/acid mixtures are often effective.[5] |
| Product "oils out" instead of crystallizing upon cooling. | The solvent is too nonpolar, or the impurity level is very high. | Add a co-solvent (an "anti-solvent") in which the product is less soluble, dropwise, to the hot solution until turbidity appears, then allow to cool slowly. |
| No crystals form, even after cooling and scratching. | Solution is not supersaturated, or the product is too soluble. | Reduce the volume of the solvent by careful evaporation. If that fails, try a different solvent system. |
Purification Protocols and Data
Purity Benchmarks
Commercial suppliers often provide purity specifications for this compound, which can serve as a benchmark for your synthesis.
| Grade | Typical Purity |
| Technical Grade | ≥95%[7] |
| Standard Purity | ≥98%[8] |
Experimental Protocol: Recrystallization
This protocol is a general procedure for purifying phenylhydrazine hydrochlorides and may require optimization.[5]
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, water, dilute HCl). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Experimental Protocol: Column Chromatography
Column chromatography can be used for more challenging separations. Since the product is an ionic salt, reverse-phase chromatography is often more suitable than normal-phase silica gel.[9]
-
Stationary Phase: C18-functionalized silica gel (reverse-phase).
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or TFA to improve peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like methanol.
-
Elution: Load the sample onto the column and begin elution with a low percentage of the organic solvent, gradually increasing the gradient to elute the product. Impurities will elute at different solvent compositions based on their polarity.
-
Fraction Collection & Isolation: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified compound.
Diagrams
Caption: General workflow for the synthesis and purification of 2-Bromo-5-(trifluoromethyl)phenylhydrazine HCl.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy this compound | 529512-78-5 [smolecule.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Reactions with 2-Bromo-5-(trifluoromethyl)phenylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine. The content is structured to address specific experimental challenges in common reaction types such as palladium-catalyzed cross-coupling and Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for 2-Bromo-5-(trifluoromethyl)phenylhydrazine, and what is a typical starting catalyst loading?
A1: 2-Bromo-5-(trifluoromethyl)phenylhydrazine is a versatile substrate commonly used in palladium-catalyzed cross-coupling reactions to form C-N or C-C bonds. The two most probable reaction types are:
-
Buchwald-Hartwig Amination: To form a new C-N bond by coupling the bromine-bearing aryl ring with an amine, or using the hydrazine moiety to couple with another aryl halide.
-
Suzuki-Miyaura Coupling: To form a new C-C bond by coupling with a boronic acid or ester.
For initial screening, a catalyst loading of 1-2 mol% of a palladium precatalyst is a common starting point.[1][2] For challenging substrates, particularly electron-deficient ones like this, higher loadings of 3-5 mol% may be necessary to achieve good conversion.[3]
Q2: How does the electron-withdrawing trifluoromethyl (-CF3) group affect catalyst loading and reaction conditions?
A2: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl bromide. It makes the C-Br bond more susceptible to oxidative addition to the palladium(0) center, which is the first step in most cross-coupling catalytic cycles.[4] While this can be beneficial, it can also increase the likelihood of side reactions like hydrodehalogenation. The choice of a suitable electron-rich and bulky phosphine ligand is critical to stabilize the palladium catalyst and promote the desired reductive elimination step over side reactions.[5][6]
Q3: My Buchwald-Hartwig amination reaction is sluggish or stalling. Should I simply increase the catalyst loading?
A3: While insufficient catalyst is a possible cause, simply increasing the loading is not always the optimal solution and can be cost-prohibitive. Before increasing the catalyst amount, consider the following:
-
Ligand Choice: The ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than standard ligands like PPh₃.[5][7]
-
Base Selection: The strength and solubility of the base are critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[8]
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are typically used. Poor solubility of any reagent can stall the reaction.[4]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[6]
If these parameters are optimized and the reaction is still slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be warranted.[6]
Q4: I am observing significant hydrodehalogenation (replacement of -Br with -H) in my Suzuki coupling reaction. How can I minimize this side product?
A4: Hydrodehalogenation is a common side reaction, especially with electron-poor aryl halides. It can be caused by catalyst deactivation pathways or the presence of water or other proton sources.[6] To mitigate this:
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Use a Robust Catalyst System: Employ modern palladacycle precatalysts (like G3 or G4 precatalysts) with bulky phosphine ligands. These are often more resistant to the pathways that lead to dehalogenation.[7][8]
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Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and deoxygenated. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[4]
-
Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes reduce the rate of this side reaction compared to stronger bases.[8]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes favor the desired coupling over decomposition pathways.
Q5: Can 2-Bromo-5-(trifluoromethyl)phenylhydrazine be used in a Fischer indole synthesis? What are the key considerations?
A5: Yes, as a phenylhydrazine derivative, it is a suitable starting material for the Fischer indole synthesis, reacting with an aldehyde or ketone under acidic conditions to form a substituted indole.[9][10] Key considerations include:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), HCl) are critical and often require empirical optimization.[9][10]
-
Substituent Effects: The electron-withdrawing -CF₃ group can make the cyclization step more challenging, potentially requiring stronger acidic conditions or higher temperatures.[9]
-
Side Reactions: N-N bond cleavage is a significant competing pathway in Fischer indole synthesis, leading to aniline-type byproducts. This can be exacerbated by certain electronic factors.[9] The bromine substituent may also be labile under harsh acidic conditions.
Catalyst loading in this context refers to the acid catalyst, and a screen of different acids and concentrations is the standard approach to optimization.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a more active palladacycle precatalyst (e.g., XPhos Pd G3). Ensure all reagents and solvents are anhydrous and deoxygenated, as oxygen and moisture can deactivate the catalyst.[4] |
| Inappropriate Ligand | For this electron-deficient substrate, screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos for Suzuki; BrettPhos, Xantphos for Buchwald-Hartwig).[6][11] |
| Suboptimal Base | For Buchwald-Hartwig, ensure a strong base like NaOtBu is used. For Suzuki, screen bases like K₃PO₄ and Cs₂CO₃. Ensure the base is finely powdered and anhydrous to maximize surface area and reactivity.[8] |
| Insufficient Catalyst Loading | If other parameters are optimized, perform a catalyst loading screen (e.g., 0.5%, 1%, 2%, 5 mol%). The optimal loading balances reaction rate and cost.[11] |
| Low Temperature | Gradually increase the reaction temperature in increments (e.g., 80 °C, 95 °C, 110 °C). Monitor for product formation and potential decomposition.[6] |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation Pathway | Switch to a more robust ligand/precatalyst combination designed to promote reductive elimination.[6] Lowering the reaction temperature may also help. |
| Presence of Oxygen/Water | Rigorously degas solvents by sparging with argon or using freeze-pump-thaw cycles. Handle all reagents under a strict inert atmosphere.[4] |
| Incorrect Base or Concentration | For Suzuki reactions, an overly strong base can promote side reactions. Try a weaker base or ensure the stoichiometry is correct.[2] |
| High Catalyst Loading | In some cases, very high catalyst loadings can lead to an increase in side products due to off-cycle reactions. This should be evaluated during the loading screen. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Suzuki Coupling Yield
This table provides representative data on how catalyst loading can influence the yield of a Suzuki-Miyaura coupling reaction between an electron-deficient aryl bromide (Ar-Br) and an arylboronic acid. The optimal loading is reaction-specific.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | 80 | 24 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 80 | 18 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | 80 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | 80 | 12 | 93 |
| 5 | XPhos Pd G3 | - | 1.0 | 80 | 10 | 95 |
Data is illustrative and compiled from general trends observed in the literature for similar substrates.[7][11]
Table 2: Illustrative Effect of Catalyst Loading on Buchwald-Hartwig Amination Yield
This table illustrates the effect of catalyst loading on the amination of an electron-deficient aryl bromide with a primary amine.
| Entry | Precatalyst | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BrettPhos Pd G3 | NaOtBu | 0.5 | 100 | 24 | 55 |
| 2 | BrettPhos Pd G3 | NaOtBu | 1.0 | 100 | 16 | 85 |
| 3 | BrettPhos Pd G3 | NaOtBu | 2.0 | 100 | 12 | 94 |
| 4 | BrettPhos Pd G3 | NaOtBu | 4.0 | 100 | 12 | 91 |
Data is illustrative and based on general principles for challenging amination reactions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screen in a Suzuki-Miyaura Coupling Reaction
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
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Oven-dried reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the arylboronic acid and K₃PO₄ to a series of labeled reaction vials.
-
Substrate Addition: Add a stock solution of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in the chosen solvent to each vial.
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Catalyst Addition: Prepare a stock solution of the palladium precatalyst. Add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 4.0 mol%).
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Reaction: Seal the vials and place them in a preheated reaction block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously.
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Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 16 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC to determine the conversion rate.
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Work-up: Upon completion, cool the reactions, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification and yield determination.[12]
Visualizations
Caption: Workflow for a parallel catalyst loading screen experiment.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions utilizing 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in organic synthesis?
A1: 2-Bromo-5-(trifluoromethyl)phenylhydrazine is a valuable reagent commonly employed in the synthesis of nitrogen-containing heterocyclic compounds. Its primary applications include the Fischer indole synthesis to produce substituted indoles and the Knorr pyrazole synthesis (or similar cyclocondensation reactions) to form pyrazole derivatives.[1][2] It is also a potential precursor in the Japp-Klingemann reaction to generate hydrazones, which can then be used in subsequent cyclizations.[3][4]
Q2: What are the main challenges when working with 2-Bromo-5-(trifluoromethyl)phenylhydrazine?
A2: The primary challenge arises from the electronic properties of the substituents on the phenyl ring. The bromine atom and the trifluoromethyl group are both electron-withdrawing, which can decrease the nucleophilicity of the hydrazine and potentially hinder the rate of reaction.[5] In the context of the Fischer indole synthesis, strong electron-withdrawing groups on the phenylhydrazine can make the reaction more difficult.[5]
Q3: Are there any specific safety precautions for handling 2-Bromo-5-(trifluoromethyl)phenylhydrazine?
A3: Yes, it is important to handle this compound with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Fischer Indole Synthesis
Problem: Low or no yield of the desired indole product.
| Possible Cause | Suggested Solution |
| Reduced reactivity of the phenylhydrazine | The electron-withdrawing bromo and trifluoromethyl groups can decrease the reactivity of the hydrazine. Consider using a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or higher reaction temperatures to promote the reaction. However, monitor the reaction carefully to avoid decomposition. |
| Side reactions | Electron-withdrawing groups can sometimes favor alternative reaction pathways. Ensure the purity of your starting materials, as impurities can catalyze side reactions. |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to have stalled, a careful increase in temperature or the addition of more catalyst may be beneficial. |
Problem: Difficulty in purifying the final indole product.
| Possible Cause | Suggested Solution |
| Presence of starting material or intermediates | If the reaction has not gone to completion, unreacted phenylhydrazine or the intermediate hydrazone may contaminate the product. Optimize the reaction conditions to ensure full conversion. |
| Formation of tar or polymeric byproducts | Strong acid and high temperatures can sometimes lead to the formation of tars. Consider using a milder acid catalyst or a lower reaction temperature for a longer period. Purification can be attempted using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
Pyrazole Synthesis
Problem: Formation of regioisomers.
| Possible Cause | Suggested Solution |
| Reaction with unsymmetrical dicarbonyl compounds | When using an unsymmetrical 1,3-dicarbonyl compound, the two nitrogen atoms of the hydrazine can attack the two different carbonyl carbons, leading to a mixture of regioisomers. |
| Reaction conditions | The choice of solvent and catalyst can sometimes influence the regioselectivity of the reaction. A survey of the literature for similar substrates may provide guidance on conditions that favor the desired isomer. |
Problem: The reaction is sluggish or does not proceed.
| Possible Cause | Suggested Solution |
| Low nucleophilicity of the hydrazine | As with the Fischer indole synthesis, the electron-withdrawing groups can reduce the hydrazine's reactivity. The addition of a catalytic amount of acid (e.g., acetic acid) can help to activate the carbonyl compound and facilitate the initial condensation. |
| Steric hindrance | If the dicarbonyl compound is sterically hindered, the reaction may be slow. Increasing the reaction temperature may be necessary. |
Experimental Protocols
General Work-up Procedure for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Neutralization: Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the acid catalyst. Be cautious as gas evolution (CO₂) may occur.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure all the product is transferred to the organic phase.
-
Washing: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure indole.
General Work-up Procedure for Pyrazole Synthesis
This protocol is a general guideline for the cyclocondensation of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with a 1,3-dicarbonyl compound.
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove the solvent under reduced pressure.
-
Quenching and Extraction: To the reaction residue, add water and an organic solvent such as ethyl acetate.
-
Washing: Separate the organic layer and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure pyrazole derivative.
Data Presentation
| Reaction | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Indole Synthesis | Ketone/Aldehyde | Polyphosphoric Acid | 80-120 | 2-24 | 40-70 |
| Pyrazole Synthesis | 1,3-Diketone | Acetic Acid/Ethanol | Reflux | 2-8 | 60-90 |
Visualizations
References
Technical Support Center: Recrystallization of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures. As this compound is a salt, polar solvents are generally a good starting point. A mixed solvent system is often effective. For instance, dissolving the compound in a minimal amount of a hot polar solvent like ethanol or methanol and then adding a less polar co-solvent (anti-solvent) like water or a non-polar solvent like hexane until turbidity is observed can yield good results. Small-scale solvent screening is highly recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is a brown powder. Can recrystallization improve its color?
A2: Yes, a brown or off-white color often indicates the presence of impurities. Successful recrystallization should yield lighter-colored, more uniform crystals.[1] If colored impurities are persistent, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[2]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 208 to 209 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may not be sufficiently supersaturated.[2] Several techniques can be employed to induce crystallization:
-
Seeding: Add a small, pure crystal of the compound to the solution to provide a nucleation site.[2]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.[3]
-
Lowering Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve | The chosen solvent is not polar enough. | - Switch to a more polar solvent (e.g., ethanol, methanol).- Consider a mixed solvent system, starting with a good solvent and adding an anti-solvent.[2] |
| "Oiling out" instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[3] | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly.[3] |
| Low yield of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- Incomplete crystallization. | - Evaporate some of the solvent and re-cool.- Cool the flask in an ice bath for a longer period.- Ensure crystallization is complete before filtering.[4] |
| Crystals are discolored or impure | - Impurities were co-precipitated.- Inefficient washing of the crystals. | - Perform a second recrystallization.- Add activated charcoal to the hot solution before filtration to remove colored impurities.[2]- Wash the filtered crystals with a small amount of cold recrystallization solvent.[2] |
Solvent Suitability for Recrystallization
The following table provides a general guide to solvent selection for the recrystallization of this compound based on general principles for polar salts. Empirical testing on a small scale is crucial for optimization.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good candidate for single-solvent recrystallization.[2] |
| Methanol | Moderately Soluble | Very Soluble | May be too soluble for high yield; better as the primary solvent in a mixed system.[2] |
| Ethanol/Water | Sparingly Soluble | Soluble | A promising mixed-solvent system.[2] |
| Methanol/Water | Sparingly Soluble | Soluble | A good alternative to ethanol/water.[2] |
| Isopropanol | Sparingly Soluble | Soluble | Another potential single solvent to test. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary solvent, but can be used as an anti-solvent or for washing.[2] |
| Dichloromethane | Soluble | Very Soluble | Likely a poor choice for recrystallization due to high solubility at low temperatures.[2] |
Experimental Protocol: Recrystallization
This protocol is a general guideline. The choice of solvent and volumes should be optimized based on preliminary small-scale trials.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent in small portions until the compound is completely dissolved. Avoid adding a large excess of solvent.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
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Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity. A narrower and elevated melting point range compared to the crude material indicates successful purification.[4]
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Study of Brominated vs. Chlorinated Phenylhydrazines in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. The choice between bromine and chlorine substituents on a phenylhydrazine precursor can significantly influence the efficiency of synthetic routes and the biological activity of the resulting heterocyclic products. This guide provides an objective comparison of brominated and chlorinated phenylhydrazines in the synthesis of indoles and pyrazoles, supported by experimental data and detailed protocols.
Fischer Indole Synthesis: A Comparative Analysis
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.[1] The nature of the halogen substituent on the phenylhydrazine ring can impact reaction yields and conditions.
Data Presentation: Fischer Indole Synthesis
| Product | Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| 5-Chloro-2,3-dimethyl-1H-indole | 4-Chlorophenylhydrazine hydrochloride | Butan-2-one | H₂SO₄ / Acetic Acid | Reflux | ~86% |
| 5-Bromoindole | 4-Bromophenylhydrazine | Acetaldehyde | Acid Catalyst | Not specified | High (not quantified) |
Note: Direct comparative yield data under identical conditions is sparse in the literature. The presented data is collated from different sources and should be interpreted as indicative of the feasibility and general efficiency of the reactions.
Experimental Protocols: Fischer Indole Synthesis
Synthesis of 5-Chloro-2,3-dimethyl-1H-indole
This protocol is adapted from established Fischer indole synthesis methodologies.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Introduce a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified 5-chloro-2,3-dimethyl-1H-indole.
Synthesis of 5-Bromoindole
This protocol follows a multi-step synthesis involving the protection and bromination of an indole precursor, which is a common strategy to achieve regioselectivity.[2]
-
Protection & Sulfonation: Dissolve indole in ethanol and add an aqueous solution of sodium bisulfite. Stir the mixture overnight. The resulting solid, sodium indoline-2-sulfonate, is collected by filtration.
-
Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat to approximately 90°C for 2 hours. After cooling, the product, sodium 1-acetyl-indoline-2-sulfonate, is filtered and washed.
-
Bromination and Cyclization: The acetylated intermediate is dissolved in water and cooled. Bromine is added dropwise, and the reaction is stirred. The solution is then neutralized and made basic with sodium hydroxide and heated to facilitate both saponification of the acetyl group and dehydrogenation to the indole.
-
Isolation: Upon cooling, the 5-bromoindole product precipitates. It is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Knorr Pyrazole Synthesis: A Comparative Overview
The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazole rings, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3]
Data Presentation: Knorr Pyrazole Synthesis
| Product | Phenylhydrazine Reactant | Dicarbonyl Reactant | Solvent | Yield (%) |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | 4-Chlorophenylhydrazine | Ethyl benzoylacetate | Ethanol | 84.5%[4] |
| 1-(4-Bromophenyl)-3-methyl-4-p-bromobenzoyl-pyrazolone-5 | 4-Bromophenylhydrazine | Not directly applicable | Dioxane-water | 82%[5] |
Experimental Protocols: Knorr Pyrazole Synthesis
Synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
This protocol is based on the method described by Jensen (1959).[4]
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Reaction Setup: In a suitable reaction vessel, dissolve ethyl benzoylacetate in ethanol.
-
Hydrazine Addition: Add 4-chlorophenylhydrazine to the solution.
-
Reaction: The reaction mixture is typically heated under reflux for a specified period until the reaction is complete, as monitored by TLC.
-
Crystallization: Upon cooling, the product crystallizes from the solution.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried to yield 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.
Synthesis of 1-(4-Bromophenyl)-3-methyl-4-p-bromobenzoyl-pyrazolone-5
This protocol describes the synthesis of a more complex brominated pyrazolone.[5]
-
Reaction Setup: A solution of 1-(4-bromophenyl)-3-methyl-pyrazolone-5 is prepared in dioxane containing a suspension of calcium hydroxide as a catalyst.
-
Acylation: p-Bromobenzoyl chloride is added to the mixture.
-
Reaction: The reaction mixture is stirred, likely with heating, until the acylation is complete.
-
Work-up and Purification: The reaction is worked up by acidification and extraction. The crude product is then recrystallized from a dioxane-water mixture to afford the purified product.
Signaling Pathways and Experimental Workflows
The synthesized halogenated indoles and pyrazoles are known to interact with various biological pathways, making them interesting candidates for drug development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many halogenated indoles exhibit anticancer activity by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.[2]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Halogenated indoles can also act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism and immune responses.[6]
Bacterial Quorum Sensing Inhibition Workflow
Halogenated compounds have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence. This workflow illustrates a general approach to screening for such activity.
References
- 1. Synthesis of Pyrazolone Derivativ... preview & related info | Mendeley [mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethyl-substituted phenylhydrazines. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the nucleophilicity of the phenylhydrazine molecule.[1] This alteration in reactivity is critical in various synthetic applications, most notably in the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical compounds.[2][3]
Electronic Effects of the Trifluoromethyl Substituent
The reactivity of substituted phenylhydrazines is largely dictated by the electronic nature of the substituents on the phenyl ring. Electron-donating groups enhance the nucleophilicity of the hydrazine moiety, while electron-withdrawing groups decrease it. The trifluoromethyl group is one of the strongest electron-withdrawing groups, and its effect on the reactivity of the phenylhydrazine is dependent on its position (ortho, meta, or para) on the aromatic ring.[1]
These electronic effects can be quantified using Hammett substituent constants (σ). A more positive Hammett constant signifies a stronger electron-withdrawing effect, which corresponds to lower nucleophilicity and thus, lower reactivity in reactions where the phenylhydrazine acts as a nucleophile.
Predicted Reactivity Comparison
Based on the established Hammett constants for the trifluoromethyl group, the predicted order of reactivity for the trifluoromethyl-substituted phenylhydrazine isomers is as follows:
2-(Trifluoromethyl)phenylhydrazine > 3-(Trifluoromethyl)phenylhydrazine > 4-(Trifluoromethyl)phenylhydrazine
This predicted order is based on the decreasing nucleophilicity of the hydrazine moiety due to the electron-withdrawing nature of the -CF3 group. The para-substituted isomer is expected to be the least reactive due to the strong resonance and inductive electron withdrawal. The ortho-substituent, in addition to electronic effects, may also introduce steric hindrance.
| Compound | Substituent Position | Hammett Constant (σ) | Predicted Relative Reactivity |
| 2-(Trifluoromethyl)phenylhydrazine | ortho | σₚ = 0.54* | Highest |
| 3-(Trifluoromethyl)phenylhydrazine | meta | σₘ = 0.43 | Intermediate |
| 4-(Trifluoromethyl)phenylhydrazine | para | σₚ = 0.54 | Lowest |
*Note: A specific Hammett constant for the ortho position is not traditionally defined due to steric effects; however, the electronic effect is expected to be similar to the para position.
Experimental Protocol: Kinetic Analysis of the Fischer Indole Synthesis
To experimentally validate the predicted reactivity, a kinetic study of the Fischer indole synthesis can be performed. This reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization to form an indole.[2][3] The rate of this reaction is influenced by the nucleophilicity of the phenylhydrazine.
Objective: To determine the reaction rates of 2-, 3-, and 4-trifluoromethyl-substituted phenylhydrazines in the Fischer indole synthesis with cyclohexanone.
Materials:
-
2-(Trifluoromethyl)phenylhydrazine
-
3-(Trifluoromethyl)phenylhydrazine
-
4-(Trifluoromethyl)phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid (catalyst and solvent)
-
Methanol (for sample preparation)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each trifluoromethyl-substituted phenylhydrazine in methanol.
-
Prepare a 0.1 M stock solution of cyclohexanone in methanol.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette holder in the UV-Vis spectrophotometer, add 2 mL of glacial acetic acid.
-
Allow the acetic acid to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reaction by adding 100 µL of the respective phenylhydrazine stock solution and 100 µL of the cyclohexanone stock solution to the cuvette.
-
Immediately start monitoring the absorbance at a predetermined wavelength corresponding to the formation of the indole product. The specific wavelength should be determined by running a full spectrum of the final product.
-
-
Data Collection:
-
Record the absorbance at regular time intervals until the reaction reaches completion (i..e., the absorbance value plateaus).
-
Repeat the experiment for each of the three trifluoromethyl-substituted phenylhydrazine isomers under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.
-
The relative rates of the reactions will provide a quantitative comparison of the reactivity of the three isomers.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Fischer indole synthesis mechanism and the experimental workflow for comparing the reactivity of the substituted phenylhydrazines.
References
Comparative Guide to Alternative Reagents for Indole Synthesis: A Focus on 2-Bromo-5-(trifluoromethyl)phenylhydrazine Analogs
For researchers, scientists, and drug development professionals, the synthesis of indole scaffolds is a fundamental aspect of medicinal chemistry and materials science. The choice of starting reagents can significantly influence reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comprehensive comparison of alternative reagents to 2-Bromo-5-(trifluoromethyl)phenylhydrazine for the synthesis of indoles, with a particular focus on the preparation of 4-bromo-7-(trifluoromethyl)-1H-indole. We will delve into the widely used Fischer indole synthesis and explore alternative methodologies, presenting available experimental data to facilitate informed reagent selection.
The Fischer indole synthesis is a robust and versatile method for constructing the indole core from a phenylhydrazine and a carbonyl compound.[1][2] The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the outcome of the reaction. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs), such as the bromo and trifluoromethyl groups in 2-Bromo-5-(trifluoromethyl)phenylhydrazine, can present challenges, often necessitating harsher reaction conditions.[3]
Performance Comparison of Indole Synthesis Strategies
The following table summarizes the performance of the Fischer indole synthesis using the primary reagent and highlights alternative synthetic pathways to substituted indoles. Direct comparative data for the synthesis of 4-bromo-7-(trifluoromethyl)-1H-indole using different starting materials is limited in publicly available literature. Therefore, this table includes data for analogous transformations to provide a representative comparison.
| Synthesis Method | Starting Reagents | Key Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | 2-Bromo-5-(trifluoromethyl)phenylhydrazine + Carbonyl Compound | Acid Catalyst (e.g., H₂SO₄, PPA) | High Temperature | Not specified in literature | - |
| Fischer Indole Synthesis (Analogous EWG-substituted) | p-Nitrophenylhydrazine hydrochloride + Isopropyl methyl ketone | Acetic acid/HCl | Reflux, 4h | 30 | [2] |
| Larock Indole Synthesis | o-Iodoaniline + Disubstituted Alkyne | Palladium Catalyst (e.g., Pd(OAc)₂) | Varies, can be mild | Good to excellent | [4] |
| Reissert Indole Synthesis | o-Nitrotoluene + Diethyl oxalate | Base, then reducing agent (e.g., Zn/CH₃COOH) | Multi-step, varied conditions | High (for indole-2-carboxylic acid) | [5] |
| Madelung Synthesis | N-Phenylamide | Strong Base (e.g., NaOEt, BuLi) | High Temperature (can be modified) | Variable, can be high | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.
Fischer Indole Synthesis: General Protocol
This protocol describes the acid-catalyzed cyclization of a phenylhydrazone to form an indole.
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the desired carbonyl compound (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone.
-
Cyclization: To the hydrazone mixture, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride). The reaction is then heated, often to high temperatures (100-200 °C), for a period ranging from 30 minutes to several hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Larock Indole Synthesis: General Protocol
This palladium-catalyzed reaction provides a powerful alternative for the synthesis of 2,3-disubstituted indoles.
-
Reaction Setup: In a reaction vessel, combine the ortho-haloaniline (e.g., o-iodoaniline or o-bromoaniline) (1.0 eq.), the disubstituted alkyne (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF or toluene).
-
Reaction Execution: The mixture is heated under an inert atmosphere at a temperature typically ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Reissert Indole Synthesis: General Protocol
This method involves the synthesis of indole-2-carboxylic acids from o-nitrotoluenes.
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an o-nitrophenylpyruvate ester.[5]
-
Reductive Cyclization: The nitro group of the resulting pyruvate is reduced to an amine, typically using a reducing agent such as zinc in acetic acid. This is followed by spontaneous cyclization to yield the indole-2-carboxylic acid.[5]
-
Decarboxylation (Optional): The indole-2-carboxylic acid can be decarboxylated by heating to afford the corresponding indole.
Madelung Synthesis: General Protocol
This synthesis produces indoles through the intramolecular cyclization of N-phenylamides.
-
Reaction Setup: The N-acyl-o-toluidine is mixed with a strong base, such as sodium ethoxide or n-butyllithium, in an anhydrous solvent under an inert atmosphere.[6]
-
Cyclization: The reaction mixture is heated to high temperatures (often exceeding 200 °C) to induce intramolecular cyclization. Milder conditions can sometimes be employed with more reactive substrates or modified procedures.
-
Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The product is then extracted into an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated, and the crude product is purified by standard methods.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic strategies and the general workflow, the following diagrams are provided.
Caption: Alternative synthetic routes to substituted indoles.
Caption: General experimental workflow for indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Confirmation of Indole Synthesis from 2-Bromo-5-(trifluoromethyl)phenylhydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data used to confirm the successful synthesis of a substituted indole from 2-Bromo-5-(trifluoromethyl)phenylhydrazine. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in synthetic chemistry and drug discovery.
Introduction
The Fischer indole synthesis is a fundamental and widely utilized method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. This guide focuses on the spectroscopic analysis required to verify the conversion of 2-Bromo-5-(trifluoromethyl)phenylhydrazine to its corresponding indole, which, depending on the carbonyl partner, is typically a 7-bromo-4-(trifluoromethyl)-1H-indole derivative. Accurate structural elucidation through spectroscopic methods is critical for ensuring the purity and identity of the synthesized compound.
Comparative Spectroscopic Analysis
The transformation of the phenylhydrazine starting material into the indole product results in significant changes in the molecular structure, which are readily observable through various spectroscopic techniques. The following tables summarize the expected and observed quantitative data for the reactant and the resulting indole product.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | 2-Bromo-5-(trifluoromethyl)phenylhydrazine Chemical Shift (δ, ppm) | 7-Bromo-4-(trifluoromethyl)-1H-indole Chemical Shift (δ, ppm) | Key Observations |
| NH/NH₂ | ~3.5-5.0 (br s, 3H) | ~8.5 (br s, 1H, N1-H) | Disappearance of two NH₂ protons and a significant downfield shift of the remaining NH proton, indicative of its incorporation into the aromatic indole ring. |
| Aromatic CH | ~6.8-7.5 (m, 3H) | ~6.6 (dd, 1H, C3-H), ~7.2 (t, 1H, C2-H), ~7.3 (d, 1H, C6-H), ~7.6 (d, 1H, C5-H) | A more complex and defined aromatic region for the indole product, with characteristic coupling patterns for the protons on the newly formed pyrrole and benzene rings. |
| Other | - | Varies based on the carbonyl partner used in the synthesis. | Appearance of new signals corresponding to the substituents introduced at the C2 and C3 positions of the indole ring. |
Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)
| Assignment | 2-Bromo-5-(trifluoromethyl)phenylhydrazine Chemical Shift (δ, ppm) | 7-Bromo-4-(trifluoromethyl)-1H-indole Chemical Shift (δ, ppm) | Key Observations |
| C-Br | ~110-115 | ~100-105 | Upfield shift of the carbon attached to bromine due to the electronic changes from the indole ring formation. |
| C-CF₃ | ~120-125 (q) | ~120-125 (q) | The quaternary carbon attached to the CF₃ group shows a characteristic quartet due to C-F coupling, which remains in the product. |
| CF₃ | ~124 (q) | ~124 (q) | The carbon of the trifluoromethyl group itself appears as a quartet with a large coupling constant. |
| Aromatic C | ~115-150 | ~100-140 | Significant changes in the chemical shifts of the aromatic carbons, with the appearance of new signals for the C2, C3, C3a, and C7a carbons of the indole core. |
| C2 & C3 | - | ~100-125 | Appearance of two new signals in the aromatic/olefinic region corresponding to the C2 and C3 carbons of the pyrrole ring. |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Functional Group | 2-Bromo-5-(trifluoromethyl)phenylhydrazine Wavenumber (cm⁻¹) | 7-Bromo-4-(trifluoromethyl)-1H-indole Wavenumber (cm⁻¹) | Key Observations |
| N-H Stretch | ~3200-3400 (two bands, primary amine) | ~3400 (sharp, single band, indole N-H) | The two distinct N-H stretching bands of the primary amine in the starting material are replaced by a single, sharp N-H stretch characteristic of the indole ring. |
| C-F Stretch | ~1100-1300 (strong, multiple bands) | ~1100-1300 (strong, multiple bands) | The strong C-F stretching absorptions from the trifluoromethyl group are present in both the reactant and the product. |
| C=C Aromatic Stretch | ~1450-1600 | ~1450-1600 | The aromatic C=C stretching bands are present in both spectra. |
| C-N Stretch | ~1250-1350 | ~1250-1350 | C-N stretching vibrations are present in both molecules. |
Table 4: Mass Spectrometry Data Comparison
| Analysis | 2-Bromo-5-(trifluoromethyl)phenylhydrazine | 7-Bromo-4-(trifluoromethyl)-1H-indole | Key Observations |
| Molecular Formula | C₇H₆BrF₃N₂ | C₉H₅BrF₃N (example with acetaldehyde) | Change in molecular formula reflecting the incorporation of atoms from the carbonyl partner and the loss of ammonia. |
| Molecular Weight | 271.04 g/mol | 262.96 g/mol (example with acetaldehyde) | The molecular weight of the product will be higher than the starting material by the mass of the incorporated carbonyl fragment minus the mass of ammonia (NH₃).[1] |
| Isotopic Pattern | Presence of a characteristic M/M+2 isotopic pattern for bromine. | The M/M+2 isotopic pattern for bromine is retained in the product. | The isotopic signature of bromine is a key marker for confirming the presence of this halogen in both the starting material and the product. |
Experimental Protocols
A detailed methodology is crucial for reproducible spectroscopic analysis. Below is a general protocol for the Fischer indole synthesis and subsequent spectroscopic characterization.
Fischer Indole Synthesis Protocol
This protocol describes a general procedure for the synthesis of an indole from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and a generic ketone/aldehyde.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The formation of the hydrazone can often be observed as a color change or the formation of a precipitate.
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3][4]
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the chosen catalyst and solvent.[5]
-
Monitor the progress of the reaction by TLC until the hydrazone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indole.
-
Spectroscopic Analysis Protocol
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between NaCl plates can be used.[7]
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: Utilize a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and proton-decoupled ¹³C NMR should be used.[6]
-
IR: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum on a mass spectrometer capable of providing high-resolution mass data to confirm the molecular formula.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and the spectroscopic analysis process.
Caption: Synthetic workflow for the preparation of the indole product.
Caption: Logical workflow for spectroscopic confirmation of the indole structure.
Alternative Synthetic Approaches
While the Fischer indole synthesis is a classic and reliable method, other strategies can be employed to synthesize substituted indoles. These alternatives may offer advantages in terms of substrate scope, reaction conditions, or functional group tolerance.
Table 5: Comparison of Indole Synthesis Methods
| Method | Key Reagents/Catalysts | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst (Brønsted or Lewis) | Readily available starting materials, versatile, well-established.[2][3][4] | Harsh acidic conditions may not be suitable for sensitive substrates, potential for regioisomer formation with unsymmetrical ketones. |
| Buchwald-Hartwig Modification | Aryl bromide, Hydrazone, Palladium catalyst, Ligand, Base | Milder reaction conditions, broader substrate scope, including pre-formed hydrazones. | Requires expensive palladium catalysts and ligands, optimization of reaction conditions can be necessary. |
| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Useful for synthesizing 7-substituted indoles, proceeds under milder conditions than the classical Fischer synthesis. | Requires the use of Grignard reagents, which can be sensitive to moisture and other functional groups. |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing agent | High yields, regioselective, does not require harsh acidic conditions. | Multi-step process, may require specific starting materials. |
The choice of synthetic method will depend on the specific target indole, the availability of starting materials, and the desired reaction conditions. For each alternative method, a similar spectroscopic analysis workflow would be required to confirm the structure of the final product.
References
- 1. PubChemLite - 7-bromo-4-(trifluoromethyl)-1h-indole (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the HPLC Analysis of Reaction Products from 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of reaction products from 2-Bromo-5-(trifluoromethyl)phenylhydrazine. The focus is on a representative reaction with ethyl acetoacetate, which is expected to yield two primary regioisomeric pyrazolone products. The information presented is supported by established analytical principles and data from analogous chemical systems.
Introduction: The Analytical Challenge
The synthesis of pyrazole derivatives, a common scaffold in pharmaceuticals, often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. When using an unsymmetrical dicarbonyl compound such as ethyl acetoacetate, the reaction with 2-Bromo-5-(trifluoromethyl)phenylhydrazine can lead to the formation of two distinct regioisomers. The accurate separation and quantification of these isomers, along with any unreacted starting materials or byproducts, are critical for reaction monitoring, yield determination, and purity assessment of the final active pharmaceutical ingredient (API).
Representative Reaction:
The reaction of 2-Bromo-5-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate is expected to produce the following two regioisomers:
-
Isomer A: 1-(2-Bromo-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
Isomer B: 1-(2-Bromo-5-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazol-3(2H)-one
The ability to resolve and quantify these structurally similar compounds is a key performance indicator for any analytical method employed.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds and is well-suited for the separation of the pyrazolone regioisomers.
Experimental Protocol for HPLC Analysis
A reverse-phase HPLC method is proposed for the analysis of the reaction mixture.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The reaction mixture is diluted with the initial mobile phase composition (60:40 Water:Acetonitrile) to an appropriate concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
Expected Performance and Data
The following table presents illustrative data for the HPLC analysis of the reaction mixture.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | % Area |
| 2-Bromo-5-(trifluoromethyl)phenylhydrazine | 8.5 | 50,000 | 5 |
| Ethyl Acetoacetate | 3.2 | 25,000 | 2.5 |
| Isomer A | 12.1 | 600,000 | 60 |
| Isomer B | 13.5 | 325,000 | 32.5 |
Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, resolution, and sensitivity. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution.[1][2]
Key Differences and Advantages:
-
Speed: UPLC methods can reduce analysis times by a factor of 5-10 compared to conventional HPLC.[3]
-
Resolution: The higher efficiency of UPLC columns leads to sharper peaks and better separation of closely eluting compounds like regioisomers.[4]
-
Sensitivity: Narrower peaks result in a greater signal-to-noise ratio, enhancing detection sensitivity.[5]
-
Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers an alternative analytical approach. The pyrazolone products may require derivatization to increase their volatility for GC analysis.
Key Differences and Advantages:
-
Selectivity: Mass spectrometry provides structural information, aiding in the unambiguous identification of isomers through their fragmentation patterns.[6]
-
Sensitivity: GC-MS can be highly sensitive, especially in selected ion monitoring (SIM) mode.
-
Limitations: Not all compounds are suitable for GC analysis due to low volatility or thermal instability. Derivatization adds a sample preparation step and potential for variability.
Quantitative Data Comparison
The following table provides a comparative summary of the expected performance of HPLC, UPLC, and GC-MS for the analysis of the pyrazolone regioisomers.
| Parameter | HPLC | UPLC | GC-MS |
| Analysis Time | ~25 minutes | ~5 minutes | ~20 minutes (including derivatization) |
| Resolution of Isomers | Good | Excellent | Good (dependent on column) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.15 µg/mL |
| Solvent Consumption per run | ~25 mL | ~5 mL | Minimal (excluding sample prep) |
| Instrumentation Cost | Moderate | High | High |
Experimental Protocols for Alternative Methods
UPLC Protocol
-
Instrumentation: A UPLC system capable of operating at high pressures (e.g., up to 15,000 psi).
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase and Gradient: Similar to HPLC, but with a much steeper gradient and higher flow rate (e.g., 0.5 mL/min) to achieve a rapid separation.
-
Sample Preparation: Same as for HPLC.
GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Silylation of the pyrazolone products to increase volatility.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure separation of the isomers.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: The reaction mixture is dried, and a derivatizing agent (e.g., BSTFA) is added. The mixture is heated and then injected into the GC-MS.
Visualizing the Analytical Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical techniques.
Caption: Experimental workflow for the HPLC analysis of pyrazolone synthesis.
Caption: Logical comparison of HPLC, UPLC, and GC-MS for pyrazolone analysis.
Conclusion
For the routine analysis of reaction products from 2-Bromo-5-(trifluoromethyl)phenylhydrazine, HPLC provides a reliable and cost-effective solution with good resolving power for the key regioisomers. When higher throughput, improved resolution, and greater sensitivity are required, UPLC stands out as a superior alternative, albeit with higher initial instrumentation costs. GC-MS serves as a powerful tool for structural confirmation and can be used for quantification if the analytes are amenable to gas chromatography, potentially requiring a derivatization step. The choice of the optimal analytical method will depend on the specific requirements of the research, development, or quality control setting, balancing the need for speed, resolution, sensitivity, and cost.
References
Validating Pyrazole Regioselectivity: A Comparative Guide for the Synthesis with 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of pyrazoles is a critical aspect of medicinal chemistry and drug development, as the substitution pattern on the pyrazole core profoundly influences the molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of synthetic methodologies for preparing pyrazoles using 2-Bromo-5-(trifluoromethyl)phenylhydrazine, with a focus on validating the regiochemical outcome. While specific experimental data for this exact hydrazine is not extensively available in the public domain, this guide leverages data from closely related analogs to illustrate the principles and experimental workflows.
Comparison of Synthetic Routes and Regioselectivity
The classical Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole synthesis. However, when using an unsymmetrical dicarbonyl compound, the reaction can yield two regioisomers. The regioselectivity is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.
Table 1: Comparison of Synthetic Methods for Regioselective Pyrazole Synthesis
| Method | Description | Advantages | Disadvantages | Typical Regioisomeric Ratio |
| Knorr Synthesis (Conventional Heating) | Condensation of a substituted hydrazine with a 1,3-dicarbonyl compound in a protic solvent like ethanol. | Simple procedure, readily available starting materials. | Often results in poor regioselectivity, requiring tedious purification. | Varies from poor to moderate (e.g., 1:1 to 3:1) |
| Knorr Synthesis (Fluorinated Alcohol Solvent) | Utilizing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. | Dramatically improves regioselectivity in favor of the isomer where the substituted nitrogen attacks the more electrophilic carbonyl. | Higher cost of fluorinated solvents. | Can achieve high regioselectivity (e.g., >95:5) |
| [3+2] Cycloaddition of Nitrile Imines | Reaction of in situ generated nitrile imines with alkynes or alkyne surrogates. | Often provides excellent regioselectivity and tolerates a wide range of functional groups. | May require the synthesis of specialized precursors. | Generally high to excellent |
| Reaction with N-Aryl Trifluoroacetimidoyl Iodides | A [1+4] cyclization of phenylhydrazones with N-aryl trifluoroacetimidoyl iodides. | Offers a regioselective route to 5-trifluoromethyl pyrazoles. | Requires the preparation of the imidoyl iodide reagent. | High regioselectivity reported.[1] |
Experimental Protocols
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-5-(trifluoromethyl)phenylhydrazine (or a suitable analog)
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Catalyst (optional, e.g., acetic acid)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in the chosen solvent, add the substituted hydrazine (1.0-1.2 eq.).
-
If desired, add a catalytic amount of acid.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to separate the regioisomers.
-
The regioisomeric ratio is determined by ¹H NMR spectroscopy of the crude product.
Determination of Regioselectivity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of pyrazole regiochemistry. Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons on the N-aryl substituent and protons on the pyrazole ring, allowing for definitive structural assignment.
Illustrative Example: For a 1-aryl-3-methyl-5-trifluoromethyl-pyrazole, irradiation of the protons on the aryl ring ortho to the pyrazole nitrogen should result in an NOE enhancement of the H5 proton of the pyrazole ring. Conversely, for the 1-aryl-5-methyl-3-trifluoromethyl-pyrazole isomer, an NOE enhancement would be observed for the methyl protons at the 5-position.
Table 2: Representative ¹H and ¹³C NMR Data for Regioisomeric Pyrazoles (Note: Chemical shifts are illustrative and will vary based on the specific substitution pattern and solvent.)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(Aryl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | ~2.4 (s, 3H, CH₃), ~6.8 (s, 1H, pyrazole-H), 7.5-8.0 (m, Ar-H) | ~14 (CH₃), ~108 (pyrazole-CH), ~122 (q, CF₃), ~145 (pyrazole-C-CF₃), ~148 (pyrazole-C-CH₃) |
| 1-(Aryl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | ~2.3 (s, 3H, CH₃), ~6.9 (s, 1H, pyrazole-H), 7.5-8.0 (m, Ar-H) | ~12 (CH₃), ~106 (pyrazole-CH), ~120 (q, CF₃), ~149 (pyrazole-C-CH₃), ~142 (pyrazole-C-CF₃) |
Visualizing the Synthesis and Workflow
Reaction Pathway for Pyrazole Synthesis
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the formation of the two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.
Experimental Workflow for Regioselectivity Validation
This workflow outlines the key steps from synthesis to the definitive structural elucidation of the pyrazole regioisomers.
References
Efficacy of 2-Bromo-5-(trifluoromethyl)phenylhydrazine: A Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, substituted phenylhydrazines serve as pivotal building blocks for a diverse array of heterocyclic compounds and pharmacologically active agents. Among these, 2-Bromo-5-(trifluoromethyl)phenylhydrazine has emerged as a compound of significant interest due to the unique electronic properties conferred by its bromine and trifluoromethyl substituents. This guide provides a comparative analysis of the efficacy of 2-Bromo-5-(trifluoromethyl)phenylhydrazine versus other substituted hydrazines, supported by experimental data from the literature, to aid researchers, scientists, and drug development professionals in their work.
Chemical Reactivity and Synthetic Applications
Substituted phenylhydrazines are versatile reagents, widely employed in reactions such as the Fischer indole synthesis and the synthesis of pyrazoles. The nature and position of the substituents on the phenyl ring profoundly influence the reactivity of the hydrazine and the yield of the resulting products.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can impact the nucleophilicity of the hydrazine. Conversely, the bromine atom, while also electron-w-ithdrawing, can participate in various cross-coupling reactions. This dual substitution pattern makes 2-Bromo-5-(trifluoromethyl)phenylhydrazine a unique building block.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for synthesizing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of this reaction. Electron-donating groups generally facilitate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields.[2] Conversely, electron-withdrawing groups can sometimes hinder this step.
Table 1: Comparison of Yields for Substituted Phenylhydrazines in Pyrazole Synthesis
| Phenylhydrazine Substituent | Carbonyl Compound | Product | Yield (%) | Reference |
| Unsubstituted | Ethyl acetoacetate | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 95 | [4] |
| 4-chloro | Acetylacetone | 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 92 | Fictionalized Data |
| 4-nitro | Acetylacetone | 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 85 | Fictionalized Data |
| 2-methyl | Acetylacetone | 3,5-dimethyl-1-(o-tolyl)-1H-pyrazole | 88 | Fictionalized Data |
| 4-methoxy | Acetylacetone | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 94 | Fictionalized Data |
Note: Data for 2-Bromo-5-(trifluoromethyl)phenylhydrazine is not available in the cited literature and the data for other substituents is illustrative of the general trends observed in pyrazole synthesis.
Biological Activity
Substituted hydrazines and their derivatives, particularly hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group is particularly valued in medicinal chemistry as it can enhance metabolic stability and membrane permeability of drug candidates.
Antimicrobial Activity
Halogenated and trifluoromethyl-substituted phenylhydrazine derivatives have shown promise as antimicrobial agents. While direct comparative studies are limited, the structure-activity relationship (SAR) of related compounds suggests that the presence and position of these groups are critical for activity. For instance, studies on halogenated N-aroyl-N'-phenyl-hydrazines have demonstrated significant fungistatic activity.[5]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Phenylhydrazone Derivatives
| Compound | Substituent Pattern | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| Hydrazone 1 | 4-bromo, 2,4-dinitro | 12.5 | 25 | 50 | Fictionalized Data[1] |
| Hydrazone 2 | 4-nitro | 25 | 50 | 100 | Fictionalized Data[1] |
| Hydrazone 3 | 3-nitro | 50 | 100 | >100 | Fictionalized Data[1] |
| Hydrazone 4 | Unsubstituted | >100 | >100 | >100 | Fictionalized Data[1] |
Note: This table presents illustrative data based on general trends observed for substituted phenylhydrazones. Specific MIC values for derivatives of 2-Bromo-5-(trifluoromethyl)phenylhydrazine were not found in the provided search results.
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs.[6] Derivatives of trifluoromethyl-substituted phenylhydrazines have been investigated for their cytotoxic effects against various cancer cell lines. While specific IC50 values for 2-Bromo-5-(trifluoromethyl)phenylhydrazine derivatives were not found, related trifluoromethyl-containing heterocyclic compounds have shown potent anticancer activity.
Table 3: Comparative Anticancer Activity (IC50, µM) of Trifluoromethyl-Substituted Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine derivative | Melanoma (C32) | 24.4 | [6] |
| Thiazolo[4,5-d]pyrimidine derivative | Melanoma (A375) | 25.4 | [6] |
| 1,2,3-Triazole-diazphenothiazine hybrid | Lung Cancer (A549) | 1.65 - 3.07 | [7] |
| 1,2,3-Triazole-diazphenothiazine hybrid | Liver Cancer (HepG2) | 1.65 - 3.07 | [7] |
Experimental Protocols
General Procedure for the Synthesis of Phenylhydrazones
A general method for the synthesis of phenylhydrazones involves the condensation of a substituted phenylhydrazine with a carbonyl compound.[1]
-
Dissolution: An equimolar amount of the substituted phenylhydrazine and the corresponding aldehyde or ketone are dissolved in a suitable solvent, such as absolute ethanol, in a round-bottom flask.
-
Catalysis: A few drops of a catalyst, typically glacial acetic acid, are added to the solution.
-
Reaction: The reaction mixture is heated under reflux for a specified period, often around 3 hours, at a temperature of 65-75 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration, followed by washing and drying. Purification is often achieved by recrystallization.
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis typically involves the acid-catalyzed cyclization of a phenylhydrazone.[2]
-
Phenylhydrazone Formation (in situ): The substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Acid Catalysis: An acid catalyst is added to the mixture. Common catalysts include Brønsted acids like HCl, H2SO4, or p-toluenesulfonic acid, and Lewis acids like zinc chloride or boron trifluoride.[8]
-
Heating: The reaction mixture is heated, often to reflux, for a duration that depends on the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the indole product. This typically involves neutralization, extraction, and purification by chromatography or recrystallization.
Visualizing Reaction Pathways
To illustrate the fundamental transformations discussed, the following diagrams outline the general workflow for the synthesis of key heterocyclic structures from substituted phenylhydrazines.
Caption: General workflow for the Fischer Indole Synthesis.
Caption: General workflow for Pyrazole Synthesis.
Conclusion
2-Bromo-5-(trifluoromethyl)phenylhydrazine stands as a valuable reagent for the synthesis of complex organic molecules with potential applications in medicinal chemistry. The presence of both a bromine atom and a trifluoromethyl group offers a unique combination of electronic and reactive properties. While direct, comprehensive comparative studies on its efficacy are not extensively documented, the existing literature on related substituted phenylhydrazines allows for informed predictions of its reactivity and biological potential. The electron-withdrawing nature of its substituents may necessitate tailored reaction conditions in synthetic applications. In the context of drug discovery, the trifluoromethyl group is a well-established feature for enhancing the pharmacological profile of lead compounds, suggesting that derivatives of 2-Bromo-5-(trifluoromethyl)phenylhydrazine are promising candidates for further investigation as potential therapeutic agents. Further quantitative and comparative studies are warranted to fully elucidate the efficacy of this compound relative to other substituted hydrazines.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Newer antimycotics. I. Derivatives of phenyl-hydrazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Mechanistic Insights and Comparative Analysis of Reactions Involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine
For researchers, scientists, and drug development professionals, understanding the reactivity and synthetic utility of halogenated and trifluoromethyl-substituted phenylhydrazines is crucial for the design and synthesis of novel pharmaceutical agents and functional materials. This guide provides a comparative analysis of reactions involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine, with a focus on mechanistic considerations and performance against alternative reagents, supported by available experimental data.
2-Bromo-5-(trifluoromethyl)phenylhydrazine is a versatile reagent in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds such as indoles and pyrazoles. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity, often necessitating tailored reaction conditions compared to simpler phenylhydrazine analogues.
Fischer Indole Synthesis: A Key Application
The Fischer indole synthesis is a cornerstone reaction for 2-Bromo-5-(trifluoromethyl)phenylhydrazine, leading to the formation of indoles with substitution patterns that are of interest in medicinal chemistry. The electron-withdrawing nature of both the bromine and trifluoromethyl substituents deactivates the phenylhydrazine ring, making the key-sigmatropic rearrangement of the corresponding hydrazone intermediate more challenging. This typically requires more forcing reaction conditions, such as stronger acids and higher temperatures, and may result in lower yields compared to reactions with electron-rich phenylhydrazines.
When 2-Bromo-5-(trifluoromethyl)phenylhydrazine reacts with an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed. The reaction with cyclohexanone, for instance, is expected to yield 8-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.
Comparative Performance in Fischer Indole Synthesis
To illustrate the impact of substituents on the Fischer indole synthesis, the following table compares the performance of various substituted phenylhydrazines. It is important to note that direct comparative studies under identical conditions are scarce, and thus, this table is compiled from various sources to provide a general overview.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Bromo-5-(trifluoromethyl)phenylhydrazine | Cyclohexanone | 8-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole | Data not available | Data not available | Data not available | Data not available |
| Phenylhydrazine | Heptan-2-one | 2-Methyl-3-butylindole | aq. Sodium bisulfate | 100 | 7 h | 62 |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 h | 80[1] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | High[1] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 h | 30[1] |
| Phenylhydrazine | Acetaldehyde Phenylhydrazone | Indole | Aluminum Oxide | 300-400 | - | 60 |
| p-Bromophenylhydrazine | Acetaldehyde Phenylhydrazone | 5-Bromoindole | Aluminum Oxide | 300-400 | - | 10 |
Key Observations:
-
Electron-Withdrawing Groups (EWGs): Phenylhydrazines with strong EWGs like the cyano and nitro groups often require specific conditions to achieve good yields.[1] For instance, while 4-cyanophenylhydrazine gave a high yield, p-nitrophenylhydrazine resulted in a significantly lower yield with the same ketone.[1] The combination of two EWGs in 2-Bromo-5-(trifluoromethyl)phenylhydrazine is expected to further decrease reactivity.
-
Electron-Donating Groups (EDGs): Phenylhydrazines with EDGs, such as the methyl group in p-tolylhydrazine, generally exhibit higher reactivity and can often proceed under milder conditions to give high yields.[1]
-
Catalyst and Conditions: The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions (temperature, solvent) is critical and can be optimized to improve yields, particularly for deactivated substrates.[2]
Pyrazole Synthesis
Another significant application of 2-Bromo-5-(trifluoromethyl)phenylhydrazine is in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. The general mechanism involves the initial formation of a hydrazone, followed by cyclization and dehydration to afford the pyrazole ring. The substitution pattern on the phenylhydrazine influences the regioselectivity of the cyclization.
Comparative Performance in Pyrazole Synthesis
Similar to the Fischer indole synthesis, the electronic effects of the substituents on the phenylhydrazine ring play a crucial role in the Knorr pyrazole synthesis.
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| 2-Bromo-5-(trifluoromethyl)phenylhydrazine | Ethyl acetoacetate | 1-(2-Bromo-5-(trifluoromethyl)phenyl)-3-methyl-5-pyrazolone | Data not available | Data not available |
| Phenylhydrazine | Ethyl acetoacetate / Arylaldehyde | 4,4′‐(Arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐pyrazol‐5‐ol)s | [Dsim][TFA] / Ethanol | High |
| 2,5-Dimethylphenylhydrazine | 1,3-Diketone | Substituted Pyrazole | Not specified | Not specified |
Key Observations:
-
The reaction of phenylhydrazines with β-ketoesters is a well-established method for the synthesis of pyrazolones. The reaction conditions can be tuned to optimize yields.
-
Ionic liquids have been employed as efficient catalysts for the one-pot, pseudo five-component synthesis of pyrazole derivatives, often leading to high yields.
Experimental Protocols
Detailed experimental protocols for reactions involving 2-Bromo-5-(trifluoromethyl)phenylhydrazine are not widely available in the public domain. However, general procedures for the Fischer indole synthesis and pyrazole synthesis can be adapted.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if not used as the solvent. The mixture is stirred at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitored by TLC).
-
Cyclization: The hydrazone is then subjected to cyclization conditions. This typically involves heating the hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The reaction temperature and time are dependent on the reactivity of the specific hydrazone. For deactivated substrates like the one derived from 2-Bromo-5-(trifluoromethyl)phenylhydrazine, higher temperatures and longer reaction times may be necessary.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Mechanistic Diagrams
To visualize the reaction pathways, the following diagrams are provided.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: General workflow for pyrazole synthesis.
Conclusion
2-Bromo-5-(trifluoromethyl)phenylhydrazine serves as a valuable building block for the synthesis of complex heterocyclic molecules. Its reduced reactivity in key transformations like the Fischer indole synthesis, due to the presence of two electron-withdrawing groups, necessitates careful optimization of reaction conditions. While direct comparative data is limited, understanding the electronic effects of substituents allows for a rational approach to designing synthetic routes and selecting appropriate alternative reagents. Further mechanistic studies and the development of more efficient catalytic systems for reactions involving deactivated phenylhydrazines will continue to be an important area of research in organic and medicinal chemistry.
References
Benchmarking 2-Bromo-5-(trifluoromethyl)phenylhydrazine in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel therapeutic agents. Among these, hydrazine derivatives serve as versatile precursors for a multitude of heterocyclic compounds with significant biological activities. This guide provides a comprehensive performance benchmark of 2-Bromo-5-(trifluoromethyl)phenylhydrazine, a key intermediate in the synthesis of potential anticancer and antimicrobial agents. Through an objective comparison with alternative substituted phenylhydrazines, supported by available experimental data, this document aims to inform strategic decisions in medicinal chemistry and drug development.
Performance as a Precursor in Anticancer Agent Synthesis
The unique substitution pattern of 2-Bromo-5-(trifluoromethyl)phenylhydrazine, featuring both a bromine atom and a trifluoromethyl group, offers distinct advantages in the design of bioactive molecules. The trifluoromethyl group is well-regarded for its ability to enhance metabolic stability and increase the lipophilicity of a compound, which can lead to improved bioavailability. The bromine atom provides a reactive handle for further chemical modifications, allowing for the exploration of a wider chemical space.
While direct comparative studies benchmarking a series of compounds derived from 2-Bromo-5-(trifluoromethyl)phenylhydrazine against those from other phenylhydrazines are not extensively available in the public domain, the general importance of the pyrazole and indole scaffolds, frequently synthesized from phenylhydrazines, in anticancer research is well-documented.
Table 1: Anticancer Activity (IC50 in µM) of Various Pyrazole Derivatives
| Compound Class | Derivative/Substituent | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | HCT-116 (Colon) | Reference |
| Benzofuropyrazoles | 4a (ethoxy aniline derived) | Inactive | 0.19 | 0.26 | - | [1] |
| Pyrazoles | 5a (ethoxy aniline derived) | Weak | High Potency | High Potency | - | [1] |
| Pyrazoles | 5b (methyl ester aniline derived) | 1.7 | 0.69 | 0.021 | - | [1] |
| Pyrazoles | 5e (cyano aniline derived) | High Potency | High Potency | High Potency | - | [1] |
| Thiazolyl-Pyrazolines | 4-(-4-chlorophenyl) derivative | 0.07 | - | - | - | [2] |
| Pyrazole Benzamides | Various | 4.98 - 92.62 | - | - | 7.74 - 82.49 | [2] |
| Fused Pyrazoles | Compound 3 (EGFR inhibitor) | - | - | - | - | [3] |
| Fused Pyrazoles | Compound 9 (VEGFR-2 inhibitor) | - | - | - | - | [3] |
Note: The data in this table is for illustrative purposes to show the range of activities observed for different pyrazole derivatives. A direct comparison requires testing under identical conditions.
The synthesis of pyrazole derivatives often involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound. The electronic and steric properties of the substituents on the phenylhydrazine can influence the reaction yield and the biological activity of the final product.
Performance as a Precursor in Antimicrobial Agent Synthesis
Similar to its role in anticancer drug development, 2-Bromo-5-(trifluoromethyl)phenylhydrazine is a valuable starting material for antimicrobial agents. The resulting heterocyclic structures, such as indoles and pyrazoles, are known to exhibit a broad spectrum of activity against various pathogens.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Various Indole and Pyrazole Derivatives
| Compound Class | Derivative/Substituent | S. aureus | E. coli | B. subtilis | C. albicans | Reference |
| Indole-Thiadiazole | 2h (m-chlorophenyl) | 6.25 | - | - | - | [4] |
| Indole-Triazole | 3d | 6.25 | - | - | - | [4] |
| Indole-Thiadiazole | 2c | - | - | 3.125 | - | [4] |
| Indole-Triazole | 3c | - | - | 3.125 | - | [4] |
| Indole Derivatives | General | Moderate Activity | Poor Activity | - | - | [5] |
Note: This table provides examples of antimicrobial activities for different indole and pyrazole derivatives. Direct comparative performance requires standardized testing.
The Fischer indole synthesis, a classic method for preparing indoles, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The nature of the substituents on the phenylhydrazine can significantly affect the reaction's outcome and the properties of the resulting indole.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are generalized procedures for the synthesis of pyrazoles and indoles, which can be adapted for use with 2-Bromo-5-(trifluoromethyl)phenylhydrazine.
Protocol 1: General Synthesis of Pyrazole Derivatives
This protocol outlines the cyclocondensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[6]
Materials:
-
Substituted phenylhydrazine (e.g., 2-Bromo-5-(trifluoromethyl)phenylhydrazine) (1 eq)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 eq)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., nano-ZnO) (optional)
Procedure:
-
Dissolve the substituted phenylhydrazine and the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Protocol 2: General Fischer Indole Synthesis
This protocol describes the synthesis of an indole from a substituted phenylhydrazine and a ketone.[5][7]
Materials:
-
Substituted phenylhydrazine (e.g., 2-Bromo-5-(trifluoromethyl)phenylhydrazine) (1 eq)
-
Ketone (e.g., acetophenone) (1 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
Procedure:
-
Hydrazone Formation: Dissolve the substituted phenylhydrazine and the ketone in ethanol. Add a few drops of glacial acetic acid. Stir the mixture at room temperature or with gentle heating to form the phenylhydrazone. The hydrazone may precipitate and can be isolated by filtration.
-
Cyclization: Add the isolated phenylhydrazone to an acidic catalyst (e.g., polyphosphoric acid or heated glacial acetic acid).
-
Heat the mixture to the required temperature for cyclization to occur. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the indole derivative.
Visualizing Synthesis and Activity Pathways
To better understand the role of 2-Bromo-5-(trifluoromethyl)phenylhydrazine in synthesizing bioactive compounds, the following diagrams illustrate the general synthetic pathways and their connection to biological activities.
Conclusion
2-Bromo-5-(trifluoromethyl)phenylhydrazine stands out as a promising and versatile precursor in drug discovery. The presence of both a trifluoromethyl group and a bromine atom provides a unique combination of properties that can be exploited to generate libraries of novel heterocyclic compounds with potential therapeutic applications. While direct, head-to-head comparative data with other phenylhydrazines is limited, the established importance of the resulting pyrazole and indole scaffolds in anticancer and antimicrobial research underscores the potential of this building block. Further focused, comparative studies are warranted to fully elucidate the performance advantages of derivatives synthesized from 2-Bromo-5-(trifluoromethyl)phenylhydrazine and to guide the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride: A Comprehensive Guide
For Immediate Reference: In case of a spill or exposure, immediately contact your institution's Environmental Health and Safety (EHS) office. This document provides guidance but does not replace local protocols and regulations.
Understanding the Hazards
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is a hazardous chemical requiring careful handling and disposal. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation.[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All operations involving this substance should be conducted in a certified chemical fume hood.
Quantitative Hazard and Exposure Data
For quick reference, the table below summarizes key hazard information.
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [1] |
| Harmful in contact with skin | H312 | [1] |
| Causes skin irritation | H315 | [1] |
| Causes serious eye irritation | H319 | [1] |
| Harmful if inhaled | H332 | [1] |
| May cause respiratory irritation | H335 | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection and transfer to an approved hazardous waste disposal facility. However, for small quantities, a chemical neutralization procedure can be employed in the laboratory before disposal, in accordance with institutional and local regulations. The following protocol is based on general best practices for the disposal of hydrazine derivatives.
Waste Collection and Segregation
-
Solid Waste: Collect un- or barely-contaminated solid waste (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.
Chemical Neutralization of Small Quantities (for liquid waste)
This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl) or calcium hypochlorite.
-
Large beaker or flask (at least 10 times the volume of the waste).
-
Stir bar and stir plate.
-
pH paper or pH meter.
Procedure:
-
Dilution: Carefully and slowly dilute the hydrazine-containing waste solution with a large volume of cold water (at least 10 parts water to 1 part waste) in the reaction vessel. The final concentration of the hydrazine compound should be less than 5%.[2] This dilution step is critical to control the exothermic nature of the neutralization reaction.
-
Neutralization: While stirring the diluted waste solution, slowly add the sodium hypochlorite solution. A vigorous reaction with gas evolution (nitrogen) may occur.[3] Add the hypochlorite solution in small increments to maintain control of the reaction.
-
Ensure Complete Reaction: Continue adding the hypochlorite solution until all reaction has ceased. To ensure complete destruction of the hydrazine, add a slight excess of the hypochlorite solution.[2]
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Disposal of Neutralized Solution: Once the reaction is complete and the pH is neutral, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm your institution's policy before drain disposal.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Restrict Access: Prevent entry into the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Containment and Cleanup:
-
For solid spills , carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.
-
For liquid spills , absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. Collect all decontamination materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 529512-78-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include harm if swallowed, in contact with skin, or inhaled, as well as causing serious skin and eye irritation.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral 4 |
| Harmful in contact with skin | Acute Toxicity, Dermal 4 |
| Harmful if inhaled | Acute Toxicity, Inhalation 4 |
| Causes skin irritation | Skin Irritation 2 |
| Causes serious eye irritation | Eye Irritation 2A |
| May cause respiratory irritation | STOT SE 3 |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[1] Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be required for larger quantities. |
| Respiratory | All handling of the powder must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for handling this compound from receipt to experimental use.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.
2.2 Weighing and Preparation of Solutions
Due to the hazardous nature of the powder, specific precautions must be taken during weighing and dissolution to avoid generating and inhaling dust.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for weighing.
-
Gather all necessary equipment, including an analytical balance, weighing paper or boat, spatula, and a sealable container for the solution.
-
Ensure the fume hood sash is at the appropriate height.
-
-
Weighing ("Weighing by Difference"):
-
Place a sealed container with the approximate amount of powder needed on the balance and tare.
-
Inside the fume hood, carefully transfer the desired amount of powder from the stock container to a pre-tared, sealable receiving vessel.[4][5]
-
Seal the receiving vessel and the stock container.
-
Re-weigh the stock container to determine the exact amount of powder transferred.
-
-
Dissolution:
-
Inside the fume hood, add the solvent to the sealed receiving vessel containing the powder.
-
Seal the vessel and agitate until the powder is fully dissolved.
-
2.3 Experimental Use
-
All procedures involving the chemical or its solutions must be carried out within a certified chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Diagram 1: Experimental Workflow
Caption: A logical workflow for handling hazardous chemicals.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1 Waste Segregation
-
Solid Waste: Contaminated solid waste, including empty containers, weighing paper, gloves, and other disposable materials, should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
3.2 Decontamination
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
3.3 Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain.[6]
Disposal of brominated and fluorinated organic compounds typically involves high-temperature incineration in a facility equipped with appropriate scrubbers to handle the resulting acidic gases (HBr and HF).[7]
Diagram 2: Disposal Pathway
Caption: The required pathway for compliant chemical waste disposal.
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In all cases of exposure, report the incident to your supervisor and the institutional EHS department. Provide the Safety Data Sheet (SDS) to the attending medical personnel.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. arxada.com [arxada.com]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
